molecular formula C20H32O3 B163574 9(S)-Hete CAS No. 107656-13-3

9(S)-Hete

Cat. No.: B163574
CAS No.: 107656-13-3
M. Wt: 320.5 g/mol
InChI Key: KATOYYZUTNAWSA-VBLHFSPLSA-N
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Description

9(S)-HETE is a mono-hydroxylated metabolite of arachidonic acid, an omega-6 polyunsaturated fatty acid . It is produced through enzymatic oxidation pathways, including those involving cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes . This oxylipid is part of a broader class of bioactive lipid mediators known as eicosanoids, which are potent signaling molecules involved in a wide array of physiological and pathophysiological processes . In research settings, this compound is primarily investigated in the context of inflammatory processes and their related diseases. Studies have shown that other HETEs, such as 5-HETE and 12-HETE, are significantly elevated in conditions like colon polyps and are implicated in the modulation of inflammation during diabetes development . These related metabolites play roles in activating and enhancing inflammatory responses, suggesting a potential research avenue for this compound in similar pathways . Furthermore, hydroxyeicosatetraenoic acids (HETEs) can activate peroxisome proliferator-activated receptors (PPARs), a mechanism through which this compound may regulate gene expression involved in metabolism and inflammation . The compound also holds research value in oncology. Oxylipid profiles, including various HETEs, are being studied for their roles in cancer cell proliferation, tumor survival, and metastasis . For instance, the 12-lipoxygenase product 12(S)-HETE promotes tumor cell proliferation and metastasis, and research into related metabolites like this compound may help elucidate overlapping or unique pathways in cancer pathophysiology . The study of these signaling molecules provides insights into the molecular mechanisms linking inflammation, oxidative stress, and cancer progression. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,7E,9S,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOYYZUTNAWSA-VBLHFSPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185384
Record name (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107656-13-3
Record name (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107656-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Non-Enzymatic Formation of 9(S)-HETE: Mechanism, Induction, and Chiral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxyeicosatetraenoic acids (HETEs) are critical lipid mediators derived from arachidonic acid, influencing a vast array of physiological and pathological processes. Among these, 9-HETE is a key signaling molecule. A fundamental, yet often overlooked, aspect of its biology is its origin. While enzymatic pathways produce stereospecific isomers, the non-enzymatic formation of 9-HETE via lipid peroxidation is a hallmark of oxidative stress. This guide provides an in-depth exploration of the chemical mechanisms underpinning the non-enzymatic generation of 9-HETE, detailed protocols for its in vitro induction, and a robust analytical workflow for its quantification and stereochemical validation. The central thesis of this guide is that distinguishing non-enzymatic from enzymatic sources is not merely an academic exercise; it is essential for accurately interpreting experimental data and identifying true biomarkers of oxidative damage in research and drug development. The methodologies presented herein are designed as self-validating systems, emphasizing the use of chiral chromatography to confirm the racemic nature of 9-HETE as the definitive signature of its non-enzymatic origin.

Introduction: The Significance of 9-HETE and its Stereochemistry

Arachidonic acid (AA) metabolites, collectively known as eicosanoids, are potent signaling molecules. The HETE family is formed by the introduction of a single hydroxyl group onto the 20-carbon backbone of AA. 9-HETE, in particular, has been implicated in various cellular processes. However, the biological message it conveys is deeply dependent on its three-dimensional structure, or stereochemistry.

Like many biological molecules, 9-HETE exists as two non-superimposable mirror images, known as enantiomers: 9(S)-HETE and 9(R)-HETE. Enzymatic pathways, such as those involving certain cytochrome P450 (CYP) isozymes, are highly specific and typically produce a significant excess of one enantiomer over the other.[1][2]

In stark contrast, the non-enzymatic pathway, driven by the chaotic and indiscriminate attack of reactive oxygen species (ROS) on arachidonic acid, lacks this specificity. This process, known as lipid peroxidation or autoxidation, results in a nearly equal mixture of both the R and S enantiomers.[3][4] Therefore, the ratio of this compound to 9(R)-HETE serves as a powerful diagnostic tool: a ratio heavily skewed towards one enantiomer points to an enzymatic origin, while a ratio approaching 1:1 is the unequivocal signature of non-enzymatic formation and, by extension, oxidative stress.[4][5] This guide will focus exclusively on the latter, providing the foundational knowledge and practical methodologies to study this critical pathological process.

Section 1: The Core Mechanism of Non-Enzymatic 9-HETE Formation

The non-enzymatic synthesis of 9-HETE is a classic free-radical chain reaction, a process of lipid peroxidation that can occur with free arachidonic acid but more commonly attacks AA that is already esterified within membrane phospholipids.[3][4] The mechanism can be dissected into three primary stages: initiation, propagation, and termination, leading to the formation of hydroperoxide intermediates that are subsequently reduced.

  • Initiation: The process begins when a potent reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from one of the bis-allylic carbons of arachidonic acid (C-7, C-10, or C-13). This is the rate-limiting step and results in the formation of an unstable carbon-centered lipid radical (L•).[6][7]

  • Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This new radical is sufficiently reactive to abstract a hydrogen atom from a neighboring polyunsaturated fatty acid (LH), creating a lipid hydroperoxide (LOOH) and a new lipid radical.[7][8] This regenerates the radical, allowing the process to continue in a self-propagating chain reaction.

  • Formation of 9-HpETE: When the initial hydrogen abstraction occurs at C-7 or C-10, subsequent oxygen insertion and rearrangement can lead to the formation of 9-hydroperoxyeicosatetraenoic acid (9-HpETE).

  • Reduction to 9-HETE: The relatively unstable 9-HpETE is then reduced to the more stable alcohol, 9-HETE. This reduction can occur non-enzymatically or be facilitated by cellular peroxidases like glutathione peroxidase.

Because the initial attack by ROS and the subsequent insertion of oxygen are not guided by the structured active site of an enzyme, the hydroxyl group can be added to either face of the molecule, resulting in a racemic mixture of approximately equal parts this compound and 9(R)-HETE.[3][4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_reduction Final Product Formation AA Arachidonic Acid (LH) L_radical Lipid Radical (L•) AA->L_radical LOOH Lipid Hydroperoxide (LOOH / HpETE) AA->LOOH L_radical2 New Lipid Radical (L•) ROS Reactive Oxygen Species (•OH) ROS->AA H• abstraction O2 Molecular Oxygen (O₂) L_radical->O2 LOO_radical Peroxyl Radical (LOO•) O2->LOO_radical Rapid reaction LOO_radical->AA H• abstraction from another AA molecule LOOH->L_radical2 Chain continues Peroxidases Reduction (e.g., GPx) LOOH->Peroxidases HETE Racemic HETE (e.g., 9(R,S)-HETE) Peroxidases->HETE

Figure 1: The free-radical chain reaction of lipid peroxidation.

Section 2: Experimental Induction of Non-Enzymatic 9-HETE Formation (In Vitro)

To study the downstream effects of non-enzymatically generated 9-HETE or to test the efficacy of antioxidant compounds, a reliable in vitro model is essential. The core principle involves exposing an arachidonic acid-containing substrate to a controlled source of oxidative stress.

Causality of Experimental Choices: The choice of substrate and induction method is critical. Using free arachidonic acid is simpler but less biologically relevant than using AA esterified in liposomes or cell membranes, as the latter better mimics the primary target of lipid peroxidation in vivo.[3] Similarly, the choice of initiator dictates the specific ROS involved; metal-catalyzed oxidation heavily involves hydroxyl radicals via Fenton chemistry, while other systems can generate different ROS profiles.[9][10]

G cluster_substrate 1. Substrate Preparation cluster_induction 2. Induction of Oxidation cluster_outcome 3. Outcome sub1 Option A: Free Arachidonic Acid in buffer ind1 Method 1: Metal-Catalyzed (Fe²⁺/Cu²⁺ + H₂O₂) sub1->ind1 ind2 Method 2: ROS-Generating System (e.g., tBuOOH) sub1->ind2 sub2 Option B: AA-containing Phospholipids (e.g., Liposomes) sub2->ind1 sub2->ind2 outcome Sample containing oxidized lipids, including racemic 9-HETE ind1->outcome ind2->outcome

Figure 2: General workflow for in vitro induction of non-enzymatic oxidation.
Protocol 2.1: Metal-Catalyzed Oxidation of Arachidonic Acid

This protocol uses ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals via the Fenton reaction, which then initiate lipid peroxidation.

Methodology:

  • Substrate Preparation: Prepare a 1 mg/mL solution of arachidonic acid in ethanol. In a glass tube, evaporate 100 µL of this solution under a stream of nitrogen to leave a thin film of AA (100 µg).

  • Resuspension: Resuspend the AA film in 1 mL of phosphate-buffered saline (PBS), pH 7.4, by vortexing vigorously for 1 minute to create a fine suspension.

  • Initiation Reagent Preparation: Prepare fresh solutions of 1 mM ferrous sulfate (FeSO₄) and 1 mM hydrogen peroxide (H₂O₂) in deionized water.

  • Reaction Initiation: To the AA suspension, add 10 µL of the 1 mM FeSO₄ solution, followed by 10 µL of the 1 mM H₂O₂ solution. The final concentration will be approximately 10 µM for both.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath, protected from light.

  • Reaction Termination: Stop the reaction by adding 10 µL of 100 mM butylated hydroxytoluene (BHT) in ethanol and immediately placing the sample on ice. BHT is a radical scavenger that terminates the chain reaction.

  • Sample Storage: The sample is now ready for immediate lipid extraction (Protocol 3.1) or can be stored at -80°C under nitrogen.

Section 3: Analytical Workflow for Quantification and Chiral Confirmation

A successful analysis must achieve two goals: accurate quantification of total 9-HETE and definitive proof of its non-enzymatic origin through chiral separation. This requires a sophisticated approach combining liquid chromatography with tandem mass spectrometry (LC-MS/MS).

The Self-Validating System: The power of this workflow lies in its dual-purpose output. By employing a chiral column, a single chromatographic run separates the 9(R) and 9(S) enantiomers. The mass spectrometer then provides sensitive and specific detection for each. The resulting data allows for the calculation of total 9-HETE concentration while simultaneously revealing the enantiomeric ratio (R/S), thus validating the product's origin.[4][11]

G cluster_results Results start Oxidized Sample (from Section 2) spe Step 1: Solid-Phase Extraction (SPE) (Protocol 3.1) start->spe Add internal standard (e.g., 9-HETE-d8) lcms Step 2: Chiral LC-MS/MS Analysis (Protocol 3.2) spe->lcms Isolate & concentrate lipids data Step 3: Data Processing lcms->data Separate & detect enantiomers quant Total 9-HETE Concentration data->quant chiral Enantiomeric Ratio (R/S) data->chiral

Figure 3: Analytical workflow for 9-HETE quantification and chiral validation.
Protocol 3.1: Sample Preparation - Solid-Phase Extraction (SPE)

This protocol purifies and concentrates HETEs from the aqueous reaction mixture, removing salts and other interferences that are incompatible with LC-MS/MS analysis.[12][13]

Methodology:

  • Internal Standard: To the 1 mL sample from Protocol 2.1, add 10 ng of a deuterated internal standard (e.g., 9-HETE-d8). This is crucial for correcting for sample loss during extraction and for accurate quantification.

  • Acidification: Acidify the sample to pH ~3.5 by adding ~50 µL of 1 M HCl. This ensures that the carboxyl group of 9-HETE is protonated, allowing it to bind to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 30% methanol in water to remove polar impurities.

  • Elution: Elute the HETEs from the cartridge with 2 mL of methanol into a clean glass tube.

  • Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 3.2: Quantification and Chiral Separation by LC-MS/MS

This protocol uses a chiral stationary phase to physically separate the this compound and 9(R)-HETE enantiomers before they enter the mass spectrometer for detection.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: A column specifically designed for separating enantiomers, such as a cellulose- or amylose-based chiral stationary phase.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

ParameterTypical Value / DescriptionRationale
Chiral Column e.g., Chiralcel OD-H, 5 µmPhysically separates the R and S enantiomers based on differential interaction with the stationary phase.
Mobile Phase Isocratic or gradient elution using hexane/isopropanol/acetic acid or a reversed-phase equivalent.Optimized to achieve baseline separation of the enantiomers.
Flow Rate 0.5 - 1.0 mL/minAdjusted for optimal chromatographic resolution.
Ionization Mode Electrospray Ionization (ESI), NegativeHETEs readily form [M-H]⁻ ions, making this the most sensitive mode for detection.
MRM Transition (9-HETE) Q1: 319.2 m/z → Q3: 115.1 m/zPrecursor ion [M-H]⁻ is selected in Q1; a specific fragment ion is monitored in Q3 for high specificity.
MRM Transition (9-HETE-d8) Q1: 327.2 m/z → Q3: 120.1 m/zUsed for the deuterated internal standard to ensure it does not interfere with the analyte but is chemically similar.

Methodology:

  • Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the reconstituted sample from Protocol 3.1.

  • Data Acquisition: Acquire data over a runtime sufficient to elute both enantiomers, monitoring the specified MRM transitions. Two distinct peaks should be observed for 9-HETE if separation is successful.

Section 4: Interpretation and Context

Interpreting the Data:

  • Quantification: The total concentration of 9-HETE is calculated by summing the peak areas of both the R and S enantiomers and comparing this total to the peak area of the known amount of internal standard (9-HETE-d8).

  • Chiral Confirmation: The enantiomeric ratio is calculated by dividing the peak area of the 9(R)-HETE by the peak area of the this compound.

    • Ratio ≈ 1.0: This result confirms a racemic mixture and provides strong evidence for a non-enzymatic, lipid peroxidation-driven formation pathway.[4][5]

    • Ratio significantly ≠ 1.0: A ratio skewed heavily towards one enantiomer (e.g., >5.0 or <0.2) would suggest a predominantly enzymatic origin, requiring a different biological interpretation.

Applications in Research and Drug Development:

  • Biomarker of Oxidative Stress: Measuring the levels of racemic HETEs in biological samples can serve as a direct, functional biomarker of in vivo lipid peroxidation and oxidative damage, which is implicated in numerous diseases.[5][14]

  • Screening Antioxidants: The in vitro induction assay (Protocol 2.1) can be used as a screening platform. A potential antioxidant drug candidate would be added during the incubation step, and its efficacy would be measured by its ability to reduce the formation of total racemic 9-HETE.

  • Investigating Drug Toxicity: Conversely, this methodology can be used to determine if a new chemical entity has pro-oxidant liabilities by assessing whether it increases the non-enzymatic formation of 9-HETE in cellular models.

Conclusion

References

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  • Tsuboi, H., et al. (2023). Lipid Peroxidation of the Docosahexaenoic Acid/Arachidonic Acid Ratio Relating to the Social Behaviors of Individuals with Autism Spectrum Disorder: The Relationship with Ferroptosis. International Journal of Molecular Sciences, 24(19), 14856. [Link]

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Sources

9(S)-HETE signaling pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 9(S)-HETE Signaling Pathway: From Biosynthesis to Therapeutic Potential

Executive Summary

9(S)-Hydroxyeicosatetraenoic acid, or this compound, is a stereospecific bioactive eicosanoid derived from the enzymatic oxidation of arachidonic acid.[1][2] As a member of the hydroxyeicosatetraenoic acid (HETE) family, it is a critical signaling molecule involved in a spectrum of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis.[3] Unlike many other HETEs that signal through G protein-coupled receptors (GPCRs), this compound exerts its primary effects through a distinct mechanism: by acting as a direct agonist for the nuclear receptor, Retinoid X Receptor γ (RXRγ).[1] This interaction positions this compound as a key modulator of gene transcription, influencing cellular fate and function at the genomic level. This guide provides a comprehensive technical overview of the this compound signaling axis, from its biosynthesis and core molecular mechanism to its roles in disease and the state-of-the-art methodologies employed for its investigation. The unique nuclear receptor-mediated pathway of this compound presents a compelling and largely untapped area for therapeutic intervention in oncology, immunology, and vascular biology.

Biosynthesis and Metabolism of this compound

The generation of this compound is intrinsically linked to the arachidonic acid (AA) cascade. AA, a polyunsaturated fatty acid typically esterified in the cell membrane's phospholipid bilayer, is liberated by phospholipase enzymes in response to various stimuli. Once in the cytoplasm, free AA serves as a substrate for three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).

This compound is synthesized primarily through two of these pathways:

  • Lipoxygenase (LOX) Pathway : This is a predominant route for the formation of many HETEs.[4] Specific lipoxygenases catalyze the insertion of molecular oxygen into AA to form an unstable hydroperoxyeicosatetraenoic acid (HpETE) intermediate, in this case, 9(S)-HpETE. This intermediate is then rapidly reduced to the more stable hydroxy form, this compound, by ubiquitous cellular peroxidases such as glutathione peroxidase (GPx).[4]

  • Cytochrome P450 (CYP) Pathway : Certain isoforms of CYP monooxygenases can also directly metabolize AA to form a range of HETE products, including 9-HETE.[1][3][5] This pathway is particularly active in tissues such as the liver.[1]

The metabolic fate of this compound is less characterized than its synthesis, but like other eicosanoids, it is presumed to have a short biological half-life, being rapidly converted to inactive metabolites or esterified into membrane phospholipids.

9S_HETE_Biosynthesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_PL Membrane Phospholipids (Arachidonic Acid source) PLA2 Phospholipase A2 Membrane_PL->PLA2 Stimuli AA Arachidonic Acid (AA) LOX Lipoxygenase (LOX) AA->LOX CYP Cytochrome P450 (CYP) AA->CYP HpETE 9(S)-HpETE GPx Glutathione Peroxidase (GPx) HpETE->GPx HETE This compound PLA2->AA Liberation LOX->HpETE CYP->HETE Direct Formation GPx->HETE Reduction 9S_HETE_Signaling cluster_extracellular cluster_cell Target Cell cluster_cytoplasm cluster_nucleus Nucleus HETE_ext This compound HETE_cyt This compound HETE_ext->HETE_cyt Diffusion HETE_nuc This compound HETE_cyt->HETE_nuc Translocation RXR RXRγ Dimer Activated Heterodimer RXR->Dimer Partner Partner Receptor (e.g., RAR, VDR, PPAR) Partner->Dimer RXRE RXR Response Element (RXRE) Dimer->RXRE Binds to DNA < DNA > Coactivators Co-activators RXRE->Coactivators Recruits Transcription Modulation of Gene Transcription Coactivators->Transcription Response Biological Response (Inflammation, Proliferation, Angiogenesis) Transcription->Response HETE_nuc->RXR Binds & Activates

Figure 2: The this compound nuclear receptor signaling pathway via RXRγ.

Pathophysiological Roles of this compound Signaling

The activation of RXRγ by this compound implicates this pathway in numerous disease processes where RXR signaling is known to be a key regulator.

  • Inflammation and Immune Modulation : HETEs are well-established mediators of inflammation. [3][6]While some HETEs are potent pro-inflammatory agents (e.g., chemoattractants for neutrophils), others can have inhibitory effects. [7][8]The this compound/RXRγ axis likely contributes to immune modulation by transcriptionally regulating the expression of cytokines, chemokines, and adhesion molecules in immune and endothelial cells. Its precise role as either pro- or anti-inflammatory may be context- and cell-type-dependent.

  • Cancer Biology : RXR signaling is a critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. The ability of an endogenous lipid mediator like this compound to activate this pathway suggests it may function as a microenvironmental factor that influences tumor growth and metastasis. [3][9]For instance, the related 12(S)-HETE is known to promote tumor cell invasion and angiogenesis. [10][11]The this compound pathway could represent a novel target for cancer therapeutics aimed at modulating RXR activity.

  • Angiogenesis : The formation of new blood vessels is a complex process tightly controlled by transcriptional programs. 20-HETE and 15(S)-HETE are known to promote angiogenesis. [12][13]By activating RXRγ, this compound can directly influence the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF), potentially playing a significant role in both physiological (e.g., wound healing) and pathological (e.g., tumor vascularization) angiogenesis.

Methodologies for Studying this compound Signaling

Investigating the this compound pathway requires a multi-faceted approach combining analytical chemistry for quantification and cell-based assays for functional characterization. The causality behind these experimental choices is to first confirm the presence and quantity of the ligand (this compound) and then to functionally validate its effect on the proposed downstream target (RXRγ transcriptional activity).

4.1. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids in complex biological matrices due to its high selectivity and low detection limits. [14][15] Experimental Protocol: this compound Quantification

  • Sample Preparation & Lipid Extraction:

    • Collect biological sample (e.g., 200 µL plasma, cell culture supernatant).

    • Causality: To ensure accurate quantification, an internal standard (IS), such as a deuterated version of the analyte (e.g., 9-HETE-d8), is added at a known concentration at the earliest stage. This corrects for analyte loss during extraction and variability in instrument response.

    • Add 10 µL of IS solution (e.g., 100 ng/mL in ethanol).

    • Acidify the sample with 10 µL of 1% formic acid to protonate the carboxylic acid group of HETE, improving its retention on the solid-phase extraction (SPE) column.

    • Perform SPE using a C18 cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a low-organic solvent (e.g., 15% methanol) to remove polar interferences, and elute the lipids with a high-organic solvent (e.g., methanol or acetonitrile).

    • Causality: SPE is a critical cleanup step that removes salts, proteins, and other interfering substances, concentrating the analyte of interest and leading to a cleaner, more robust MS signal.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS/MS). [14] * Chromatography: Separate the lipids on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). [14] * Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. [14]Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity.

    • Causality: MRM works by isolating a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) in the first quadrupole, fragmenting it in the collision cell, and then isolating a specific, characteristic product ion in the third quadrupole. This two-stage filtering process minimizes background noise and ensures that the signal is highly specific to the analyte.

Table 1: Example MRM Parameters for this compound Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 319.2 115.1 -20
9-HETE-d8 (IS) 327.2 122.1 -20

Note: Specific ion transitions and collision energies must be optimized for the instrument in use.

Figure 3: General experimental workflow for this compound quantification.

4.2. Functional Assay: RXRγ Luciferase Reporter Assay

This cell-based assay directly measures the ability of this compound to activate transcription via an RXR-dependent mechanism. It is a cornerstone experiment for validating the signaling pathway.

Experimental Protocol: RXRγ Reporter Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line that has low endogenous nuclear receptor activity (e.g., HEK293T, CV-1).

    • Causality: This ensures that the measured signal is primarily due to the exogenously introduced reporter and receptor plasmids, providing a clean system to study the specific interaction.

    • Co-transfect the cells with two plasmids using a lipid-based transfection reagent:

      • An RXRγ expression vector (to ensure sufficient receptor levels).

      • A reporter plasmid containing multiple copies of an RXR Response Element (RXRE) upstream of a minimal promoter driving the expression of the firefly luciferase gene.

    • A third plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected to serve as an internal control for transfection efficiency and cell viability.

  • Cell Treatment:

    • After 24 hours (to allow for plasmid expression), replace the medium.

    • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., ethanol). A known RXR agonist (e.g., 9-cis-retinoic acid) should be used as a positive control.

    • Incubate for an additional 18-24 hours.

    • Causality: This incubation period is necessary for the full transcriptional and translational process to occur, leading to the accumulation of the luciferase enzyme.

  • Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence on a luminometer.

    • Next, add the quench/stop reagent and the Renilla luciferase substrate (e.g., coelenterazine) and measure the second luminescence signal.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity (as fold change over vehicle control) against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

    • Self-Validation: A successful experiment will show a dose-dependent increase in luciferase activity with this compound treatment that is absent in cells not transfected with the RXRγ expression vector, confirming the receptor-dependency of the response.

Therapeutic Implications and Future Directions

The discovery of this compound as an endogenous ligand for RXRγ opens new avenues for therapeutic development.

  • Drug Development : Designing specific and potent modulators (agonists or antagonists) of the this compound binding site on RXRγ could provide a novel strategy for treating diseases driven by aberrant RXR signaling, such as certain cancers and inflammatory disorders. This approach may offer greater specificity and fewer off-target effects compared to broadly acting retinoids.

  • Biomarker Potential : Elevated levels of this compound in tissues or biofluids could serve as a diagnostic or prognostic biomarker for diseases characterized by inflammation or hyperproliferation.

Future research should focus on:

  • Deconvoluting the specific gene targets regulated by the this compound/RXRγ axis in different cell types.

  • Understanding the interplay between this compound and other RXR ligands (e.g., retinoids) in physiological settings.

  • Developing high-throughput screens to identify small molecule modulators of the this compound/RXRγ interaction.

  • Evaluating the in vivo efficacy of targeting this pathway in preclinical models of cancer and inflammation.

References

  • This compound | C20H32O3 | CID 5283167. PubChem - NIH. [Link]

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  • Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. PubMed Central - NIH. [Link]

  • The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma. PubMed. [Link]

  • Metabolic pathway from arachidonic acid to 20-HETE. ResearchGate. [Link]

  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Taylor & Francis Online. [Link]

  • Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid. Journal of Biological Chemistry. [Link]

  • 15(S)-HETE modulates LTB4 production and neutrophil chemotaxis in chronic bronchitis. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Takata, S., et al. (1994). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. The American Journal of Pathology. [Link]

  • Nie, D., et al. (2006). Endogenous 12(S)-HETE production by tumor cells and its role in metastasis. PubMed. [Link]

  • Tong, W. G., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. PubMed. [Link]

  • Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. PubMed Central. [Link]

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Sources

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 9(S)-HETE in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the accurate and reproducible measurement of 9(S)-Hydroxyeicosatetraenoic Acid (9(S)-HETE) in tissue samples. We delve into the biological significance of this compound, offering a scientific rationale for its quantification in various research contexts. This guide presents detailed, step-by-step protocols for tissue collection, homogenization, robust lipid extraction, and sample purification via solid-phase extraction (SPE). Furthermore, we compare and contrast the primary analytical techniques for quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—providing the necessary parameters for successful implementation. The protocols are designed with self-validating principles to ensure data integrity, supported by insights into the causality behind critical experimental choices.

Introduction: The Scientific Imperative for Measuring this compound

9(S)-Hydroxyeicosatetraenoic acid, or this compound, is a bioactive eicosanoid, a signaling molecule derived from the enzymatic or non-enzymatic oxidation of arachidonic acid.[1][2] Its biosynthesis is a critical indicator of specific physiological and pathological activities.

Biosynthesis Pathways:

  • Enzymatic Production: this compound can be formed from arachidonic acid by the action of cytochrome P450 (CYP) enzymes in tissues like the liver.[2][3]

  • Non-Enzymatic Production: It is also a product of lipid peroxidation, a process associated with oxidative stress.[4][5]

The presence and concentration of this compound in tissues are linked to a variety of biological processes, making it a valuable biomarker in several areas of research:

  • Inflammation and Cancer: HETEs, including 9-HETE, are recognized for their roles in modulating inflammatory responses and growth-related pathways.[2][6] Altered levels have been implicated in the progression of certain cancers and inflammatory diseases.[6]

  • Cardiovascular Disease: Elevated plasma levels of 9-HETE have been associated with coronary artery disease, suggesting its involvement in cardiovascular pathophysiology.[5][7]

  • Cell Signaling: this compound functions as an agonist for nuclear receptors like the retinoid X receptor γ (RXRγ), influencing gene transcription and cellular function.[3]

Given its role as a signaling molecule and disease biomarker, the precise quantification of this compound in tissue is paramount for advancing our understanding of these complex biological systems.

Signaling Pathway Overview

The diagram below illustrates the origin of this compound from arachidonic acid and its position among other major eicosanoid families.

Eicosanoid_Biosynthesis AA Arachidonic Acid (in cell membrane) COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP450 Cytochrome P450 (CYP) AA->CYP450 Peroxidation Lipid Peroxidation (Non-Enzymatic) AA->Peroxidation PLA2 cPLA₂ PLA2->AA Liberates Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins Leukotrienes Leukotrienes (LTs) Lipoxins (LXs) LOX->Leukotrienes HETEs HETEs (e.g., 5-HETE, 12-HETE) LOX->HETEs EETs EETs CYP450->EETs Target_9HETE This compound CYP450->Target_9HETE Peroxidation->Target_9HETE

Caption: Biosynthesis pathways of this compound from arachidonic acid.

Experimental Design: A Validated Workflow

The accurate quantification of this compound from complex tissue matrices requires a multi-step workflow. Each stage is critical for minimizing analyte loss, removing interfering substances, and ensuring reproducible results.

Workflow Diagram

This diagram outlines the essential stages from sample collection to final data analysis.

Workflow cluster_collection Sample Handling cluster_prep Sample Preparation cluster_analysis Quantification cluster_data Data Processing Collect 1. Tissue Collection & Snap Freezing Store 2. Storage at -80°C Collect->Store Homogenize 3. Homogenization (+ Antioxidants & IS) Store->Homogenize Extract 4. Lipid Extraction (e.g., Folch Method) Homogenize->Extract Purify 5. Solid-Phase Extraction (SPE Cleanup) Extract->Purify LCMS 6a. LC-MS/MS Analysis Purify->LCMS Choose Method ELISA 6b. ELISA Purify->ELISA Choose Method Data 7. Data Analysis & Concentration Calculation LCMS->Data ELISA->Data

Caption: Overall experimental workflow for this compound quantification.

Detailed Protocols

PART 3.1: Sample Collection and Preservation

Rationale: The stability of lipids is paramount for reliable analysis.[8] Immediate processing or rapid, deep freezing is essential to halt enzymatic activity and prevent auto-oxidation that can artificially generate or degrade this compound.[9][10][11]

Protocol: Tissue Collection and Storage

  • Excision: Immediately following excision, rinse the tissue sample with ice-cold phosphate-buffered saline (PBS) to remove any residual blood.

  • Snap Freezing: Promptly snap-freeze the tissue in liquid nitrogen.[10][11] This is the most critical step to preserve the in-vivo lipid profile.

  • Storage: Store the frozen tissue samples at -80°C in properly labeled cryovials.[10][12][13] Long-term stability at -20°C is insufficient for preventing lipid oxidation.[12]

  • Inhibitors: For certain applications, immediately homogenizing fresh tissue in a solvent containing antioxidants (like butylated hydroxytoluene, BHT) and enzyme inhibitors (like indomethacin for cyclooxygenases) can be beneficial.[12][14][15]

PART 3.2: Tissue Homogenization and Lipid Extraction

Rationale: Efficiently disrupting the tissue architecture is necessary to release lipids into an organic solvent. The Folch method, using a chloroform:methanol mixture, is a gold-standard technique for exhaustive lipid extraction from tissues.[16][17][18][19] The solvent ratio creates a single phase with the water present in the tissue, ensuring comprehensive extraction.

Protocol: Modified Folch Extraction

  • Preparation: Keep tissue samples on ice at all times to prevent degradation.[9]

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., 50-100 mg).

    • Place it in a glass homogenizer tube on ice.

    • Add a 2:1 (v/v) mixture of chloroform:methanol at a volume 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).[17][20]

    • Crucial Step: Add an appropriate internal standard (IS), such as deuterated 9-HETE-d8, at this stage. The IS will account for analyte loss during extraction and purification.

    • Homogenize thoroughly until no visible tissue fragments remain. A bead-based homogenizer can also be effective.[21]

  • Phase Separation:

    • Transfer the homogenate to a new glass tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL homogenate).[17][20]

    • Vortex the mixture vigorously for 30-60 seconds.

    • Centrifuge at low speed (e.g., 2,000 rpm for 10 minutes) to facilitate phase separation.[17][20]

  • Collection:

    • Two distinct phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[16][18]

    • Carefully aspirate and discard the upper phase.

    • Collect the lower chloroform phase using a glass pipette.

    • Evaporate the chloroform under a gentle stream of nitrogen gas.

PART 3.3: Sample Purification by Solid-Phase Extraction (SPE)

Rationale: The crude lipid extract contains numerous compounds that can interfere with downstream analysis. SPE is a highly effective and selective method for purifying eicosanoids like this compound from the more abundant lipid classes.[9][15] A C18 reverse-phase cartridge is commonly used for this purpose.[12][14]

Protocol: C18-SPE Purification

  • Sample Reconstitution: Reconstitute the dried lipid extract in a small volume of an appropriate solvent, such as 50% methanol in water.

  • Acidification: Acidify the sample to a pH of approximately 3.5 using dilute hydrochloric acid.[14] This protonates the carboxylic acid group of this compound, increasing its retention on the C18 stationary phase.

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge (e.g., 100-500 mg) with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of water adjusted to pH 3.5.[9]

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing Steps:

    • Wash the cartridge with one column volume of water (pH 3.5) to remove polar impurities.

    • Wash with one column volume of a low-percentage organic solvent (e.g., 15% ethanol) to remove moderately polar interferences.[14]

    • Wash with one column volume of hexane to elute neutral lipids and other non-polar interferences.[9][14]

  • Elution: Elute the this compound and other eicosanoids from the cartridge using a suitable organic solvent like methyl formate or ethyl acetate.[9][14]

  • Final Preparation: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the purified extract in the mobile phase for LC-MS/MS analysis or the specific assay buffer for ELISA.[14][21]

Quantification Methodologies

The choice of quantification platform depends on the required sensitivity, specificity, throughput, and available instrumentation.

PART 4.1: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Rationale: LC-MS/MS is the gold standard for eicosanoid analysis. It offers exceptional specificity by separating compounds based on their chromatographic retention time and then identifying them by their unique precursor-to-product ion mass transitions (Multiple Reaction Monitoring, MRM).[15][22] This method can distinguish between structurally similar isomers, which is a significant challenge for antibody-based methods.[23]

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <2 µm particle size).

    • Mobile Phase A: Water with 0.1% acetic acid or 0.02% acetic acid.[21][23]

    • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with 0.1% acetic acid.[23]

    • Gradient: Develop a gradient that effectively separates this compound from other HETE isomers. A typical run starts with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor specific mass transitions for this compound and its deuterated internal standard.

      • This compound: The precursor ion (m/z) is typically 319.2, derived from [M-H]⁻. Product ions will depend on the instrument and collision energy but are specific fragments of the parent molecule.

      • 9-HETE-d8 (IS): The precursor ion (m/z) will be higher due to the deuterium labels (e.g., 327.2).

  • Quantification:

    • Generate a standard curve using a certified this compound standard across a range of concentrations (e.g., pg/mL to ng/mL).

    • Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard.

    • Determine the concentration in the sample by interpolating this ratio against the standard curve.

Parameter Typical Value/Condition Reference
LC Column C18 Reversed-Phase[24]
Mobile Phase Water/Acetonitrile with Acetic Acid[21][23]
Ionization Mode ESI Negative[22]
Precursor Ion (m/z) 319.2 for 9-HETE[22]
Internal Standard Deuterated HETE (e.g., 15(S)-HETE-d8)[22][25]
PART 4.2: ELISA (Enzyme-Linked Immunosorbent Assay)

Rationale: ELISA is a high-throughput, cost-effective method that does not require extensive instrumentation like a mass spectrometer.[26] It relies on the specific binding of an antibody to the target analyte.[26] However, a key consideration is the potential for cross-reactivity with other structurally similar HETE isomers, which can lead to overestimation if not properly validated.[27]

Protocol: Competitive ELISA

  • Kit Selection: Choose a commercially available 9-HETE ELISA kit with validated performance characteristics (sensitivity, range, cross-reactivity).

  • Sample Preparation: Reconstitute the purified, dried sample extract in the specific assay buffer provided with the kit.

  • Assay Procedure:

    • Follow the manufacturer's protocol precisely. Typically, this involves adding standards, controls, and samples to a microplate pre-coated with a capture antibody.

    • Add a known amount of enzyme-conjugated 9-HETE (tracer). The endogenous 9-HETE in the sample will compete with the tracer for binding to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Data Analysis:

    • The signal intensity is inversely proportional to the amount of 9-HETE in the sample.

    • Measure the absorbance using a plate reader at the specified wavelength.

    • Generate a standard curve and calculate the sample concentrations based on their absorbance values.

Parameter Typical Value/Condition Reference
Assay Format Competitive ELISA[28]
Sensitivity pg/mL to ng/mL range[29]
Sample Matrix Purified lipid extract in assay buffer[29]
Detection Colorimetric (Absorbance)[28]

Method Validation and Quality Control

To ensure that the analytical procedure is fit for its intended purpose, a validation study should be performed.[30] This is crucial for regulatory submissions and generating high-quality, reliable data.

Key Validation Parameters (as per FDA/ICH Guidelines):

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For LC-MS/MS, this is demonstrated by unique retention times and MRM transitions. For ELISA, cross-reactivity with related eicosanoids must be quantified.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte within a given range. A calibration curve with an acceptable correlation coefficient (e.g., r² > 0.99) is required.[31]

  • Accuracy and Precision:

    • Accuracy: The closeness of the measured value to the true value. Assessed by spike-recovery experiments at multiple concentrations.[32]

    • Precision: The degree of agreement among individual test results. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).[32]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The quantification of this compound in tissue samples is a powerful tool for investigating a range of physiological and pathological processes. The choice between the highly specific LC-MS/MS method and the high-throughput ELISA platform will depend on the specific research question and available resources. By adhering to the detailed protocols for sample handling, extraction, purification, and analysis outlined in this guide, researchers can generate accurate, reproducible, and scientifically sound data. Rigorous method validation is the cornerstone of this process, ensuring that the results are trustworthy and fit for purpose in both basic research and drug development settings.

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  • 20-Hydroxyeicosatetraenoic acid. Wikipedia. Available from: [Link]

  • Cheng, J., et al. (2016). 20-HETE in the regulation of vascular and cardiac function. Pharmacological research, 113(Pt A), 505–512.
  • Detroit R&D 20-HETE ELISA. Available from: [Link]

  • Schwartzman, M. L., et al. (2010). 20-Hydroxyeicosatetraenoic Acid and Angiotensin. Hypertension (Dallas, Tex. : 1979), 56(3), 346–347.
  • Hochhauser E, et al. The role of 20-HETE in cardiovascular diseases and its risk factors.
  • Wnorowska, M., et al. (2022). Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy-A Pilot Study. International journal of molecular sciences, 23(20), 12108.
  • Gu, J., et al. (2016). Methods of the Analysis of Oxylipins in Biological Samples. Molecules (Basel, Switzerland), 21(10), 1332.

Sources

Application Note: High-Resolution Chiral Analysis of 9-HETE Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in 9-HETE Biology

9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. It exists as two distinct enantiomers: 9(S)-HETE and 9(R)-HETE. The stereochemistry of the hydroxyl group at the C9 position is not a trivial structural detail; it is a critical determinant of the molecule's origin and biological function.

Enzymatic pathways, such as those involving cytochrome P450 (CYP) enzymes, stereospecifically produce certain isomers, like this compound.[1] In contrast, non-enzymatic formation through free radical-mediated lipid peroxidation results in a racemic mixture, containing roughly equal amounts of the 9(S) and 9(R) forms.[2][3] Therefore, the ability to accurately separate and quantify these enantiomers provides a powerful tool to distinguish between enzymatic signaling cascades and generalized oxidative stress in various physiological and pathological states, such as cerebral ischemia.[2]

Functionally, the enantiomers can exhibit different biological activities. For instance, this compound is known to be an agonist for the retinoid X receptor γ (RXRγ), highlighting the stereospecificity of receptor-ligand interactions.[1] This makes the chiral analysis of 9-HETE essential for understanding its precise role in health and disease, identifying potential therapeutic targets, and developing specific biomarkers.

This application note provides a comprehensive, field-proven protocol for the robust chiral separation and quantification of this compound and 9(R)-HETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Chiral Separation for HETE Isomers

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques (like conventional C18 reversed-phase columns) impossible.[4][5] To resolve a racemic mixture, a chiral environment must be introduced. In High-Performance Liquid Chromatography (HPLC), this is most effectively achieved by using a Chiral Stationary Phase (CSP).[6][7]

A CSP consists of a chiral selector immobilized onto a solid support (e.g., silica gel). As the enantiomers pass through the column, they form transient, diastereomeric complexes with the chiral selector.[4] Due to their different three-dimensional arrangements, the two enantiomers will interact with the CSP with varying affinities, leading to different retention times and, consequently, their separation.

cluster_0 Achiral Column (e.g., C18) cluster_1 Chiral Stationary Phase (CSP) achiral_input Racemic 9-HETE (R and S mixture) achiral_column C18 Stationary Phase achiral_input->achiral_column:f0 Inject achiral_output Single Co-eluting Peak achiral_column:f1->achiral_output Elute chiral_input Racemic 9-HETE (R and S mixture) chiral_column Chiral Selector 9(R)-HETE Weak Interaction This compound Strong Interaction chiral_input->chiral_column:f0 Inject chiral_output Two Resolved Peaks (9-R and 9-S) chiral_column:r->chiral_output Elutes Faster chiral_column:S->chiral_output Elutes Slower

Figure 1: Principle of Chiral Separation.

The Arachidonic Acid Cascade and 9-HETE Formation

Understanding the origin of 9-HETE is central to interpreting analytical results. The diagram below illustrates the divergent pathways leading to the formation of its enantiomers.

cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Non-Enzymatic Pathway AA Arachidonic Acid (in cell membrane) CYP Cytochrome P450 (CYP) AA->CYP Metabolism ROS Reactive Oxygen Species (ROS) (Oxidative Stress) AA->ROS Peroxidation S_HETE This compound (Stereospecific Product) CYP->S_HETE Racemic Racemic 9-HETE (9(R)-HETE & this compound) ROS->Racemic Sample 1. Sample Collection & Handling (e.g., Plasma, Tissue) Add antioxidants, flash freeze Extraction 2. Lipid Extraction Solid Phase Extraction (SPE) Sample->Extraction Spike with Internal Standard Derivatization 3. Derivatization (Optional) Enhances separation/sensitivity Extraction->Derivatization LCMS 4. Chiral LC-MS/MS Analysis CSP column, optimized gradient Derivatization->LCMS Quant 5. Data Processing & Quantification Integration of 9(R) and 9(S) peaks LCMS->Quant Report 6. Data Interpretation & Reporting Calculate R/S Ratio, statistical analysis Quant->Report

Figure 3: End-to-End Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)

Rationale: Biological matrices like plasma and tissue homogenates are complex. SPE is a crucial step to remove interfering substances (e.g., phospholipids, salts) and concentrate the analytes of interest, leading to a cleaner sample and improved LC-MS/MS performance. [8][9] Materials:

  • SPE Cartridges (e.g., C18, 50-100 mg)

  • Internal Standard (IS): 15(S)-HETE-d8 or another suitable deuterated analog

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Hexane, Water (HPLC-grade), Formic Acid (FA)

  • Sample Lysate/Homogenate

  • Nitrogen Evaporator

Procedure:

  • Sample Acidification: Acidify the aqueous sample (e.g., 1 mL of plasma) to a pH of ~3.5-4.0 by adding 0.1% formic acid. This ensures the carboxylic acid group of 9-HETE is protonated, promoting its retention on the reversed-phase sorbent.

  • Internal Standard Spiking: Add the internal standard (e.g., 10 µL of 1 µg/mL 15(S)-HETE-d8) to the sample and vortex briefly. The IS corrects for analyte loss during sample preparation and for variations in MS ionization. [10]3. SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 2 mL of MeOH.

    • Equilibrate with 2 mL of HPLC-grade water. Do not let the cartridge run dry.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 10% MeOH in water to remove polar interferences.

    • Wash with 2 mL of hexane to remove neutral lipids.

  • Elution: Elute the HETEs from the cartridge with 2 mL of MeOH into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol 2: Chiral LC-MS/MS Analysis

Rationale: This protocol uses a polysaccharide-based chiral column, which provides excellent enantioselectivity for hydroxylated fatty acids. [4][11]Coupling this with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures both high selectivity and sensitivity for quantification. [10][12] Instrumentation & Consumables:

  • LC System: UHPLC or HPLC system capable of delivering precise gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: Lux 3 µm Amylose-2, 150 x 2.0 mm (or similar polysaccharide-based column, e.g., Chiralpak AD). [2]* Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

LC Method Parameters:

ParameterRecommended SettingCausality/Justification
Column Temperature 25 - 40 °CTemperature can influence chiral recognition and peak shape; requires optimization. [13]
Flow Rate 0.1 - 0.3 mL/minLower flow rates often improve resolution on chiral columns.
Injection Volume 5 - 10 µLDependent on sample concentration and system sensitivity.
LC Gradient See table belowA shallow gradient is crucial for resolving closely eluting enantiomers. [2]

Optimized LC Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
40.01090
41.0199
45.0199
46.05050
55.05050

MS/MS Method Parameters (Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
9-HETE (R and S) 319.2151.1-20 to -30The precursor is the [M-H]⁻ ion. The product ion is characteristic of the 9-hydroxy position. [10][14]
15(S)-HETE-d8 (IS) 327.2226.2-20 to -30Parameters must be optimized for the specific internal standard used.

Data Interpretation and Quality Control

  • Peak Identification: The identities of the 9(R)-HETE and this compound peaks must be confirmed by running authentic, enantiomerically pure standards. The elution order is column-dependent and must be empirically determined.

  • Quantification: Construct a calibration curve for a racemic 9-HETE standard using the peak area ratio of the analyte to the internal standard. Calculate the concentration of each enantiomer in the unknown samples from this curve.

  • The R/S Ratio: The ratio of 9(R)-HETE to this compound is a key output. A ratio approaching 1.0 suggests a predominantly non-enzymatic, oxidative stress-driven origin. [2]A significant deviation from this ratio, with one enantiomer predominating, points towards an enzymatic source.

  • Quality Control: Regularly inject a racemic standard to monitor column performance, resolution, and retention time stability. A resolution (Rs) value >1.5 is desirable for baseline separation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Chiral Resolution - Inappropriate chiral column.- Mobile phase composition is not optimal.- Flow rate is too high.- Ensure a polysaccharide-based column is used.- Re-optimize the mobile phase gradient; try different organic modifiers (e.g., ethanol).- Reduce the flow rate.
Poor Peak Shape (Tailing/Fronting) - Column degradation.- Sample overload.- Incompatibility between sample solvent and mobile phase.- Flush or replace the column.- Dilute the sample or inject a smaller volume.- Ensure the sample is reconstituted in the initial mobile phase.
Low Signal Intensity - Inefficient extraction.- Poor ionization in the MS source.- Suboptimal MS/MS parameters.- Optimize the SPE protocol.- Clean the MS source.- Re-tune the collision energy and other source parameters.
Shifting Retention Times - Column aging.- Fluctuation in column temperature.- Changes in mobile phase preparation.- Use a new column or re-equilibrate extensively.- Ensure stable column thermostatting.- Prepare fresh mobile phases daily.

Conclusion

The chiral analysis of 9-HETE isomers is a technically demanding but highly informative endeavor. By providing distinct measures of enzymatic signaling versus non-specific oxidative damage, this analysis offers profound insights into complex biological processes. The workflow and protocols detailed in this note, combining optimized solid-phase extraction with high-resolution chiral LC-MS/MS, provide a robust and reliable framework for researchers to accurately quantify this compound and 9(R)-HETE in biological samples, thereby advancing our understanding of lipid mediator biology in health and disease.

References

  • Balas, L., et al. (2014). 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia. Journal of Neurochemistry. Available at: [Link]

  • De Petrocellis, L., et al. (1995). Biosynthesis, structure and biological activity of hydroxyeicosatetraenoic acids in Hydra vulgaris. Biochemical Journal. Available at: [Link]

  • Albreht, A., et al. (2011). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. ResearchGate. Available at: [Link]

  • Schneider, C., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology. Available at: [Link]

  • Yang, P., et al. (2009). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites. Journal of Chromatography B. Available at: [Link]

  • LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • Gladyshev, V. N. (2014). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Mori, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology. Available at: [Link]

  • Hammock, B. D., et al. (2018). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Metabolites. Available at: [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available at: [Link]

  • Doriane, T., & Yamada, M. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation. Available at: [Link]

  • Tömösközi, Z., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. Available at: [Link]

  • Ahuja, S. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Tekiner-Gulbas, B. (n.d.). Stereochemistry and Biological Activity of Drugs. SlideShare. Available at: [Link]

  • Murphy, R. C., & Gaskell, S. J. (2006). Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. Methods in Enzymology. Available at: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Bhardwaj, J., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. Available at: [Link]

  • Valdivielso, I., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Molecules. Available at: [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Dr. Maisch HPLC. (2021). Chiral HPLC - from Basics to the Latest and Unique Novelties. YouTube. Available at: [Link]

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Solid-Phase Extraction (SPE) of 9(S)-HETE from Biological Matrices

Abstract

This document provides a comprehensive guide and a detailed protocol for the solid-phase extraction (SPE) of 9(S)-Hydroxyeicosatetraenoic Acid (this compound) from complex biological samples. This compound is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid, primarily through the cytochrome P450 (CYP) pathway.[1][2] As a key signaling molecule, its accurate quantification is crucial for research in inflammation, cardiovascular disease, and oncology. Due to its low endogenous concentrations and the complexity of biological matrices, a robust sample preparation method is essential to remove interfering substances and concentrate the analyte prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This guide details a validated reverse-phase SPE (RP-SPE) protocol using a C18 sorbent, explaining the chemical principles behind each step to ensure high recovery and reproducibility.

Introduction to this compound and the Rationale for SPE

This compound is the (S) enantiomer of 9-HETE, a monohydroxy fatty acid with the chemical formula C₂₀H₃₂O₃.[1][6] It is an eicosanoid metabolite involved in various physiological and pathological processes.[7] The analysis of such lipid mediators is challenging due to their presence in complex biological fluids (e.g., plasma, serum, cell culture media) that contain high concentrations of proteins, salts, and other lipids which can cause significant matrix effects during analysis.[5]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that addresses these challenges by partitioning analytes between a solid sorbent and a liquid mobile phase.[8][9] For non-polar to moderately polar lipids like this compound, reverse-phase SPE is the method of choice.[10][11] This technique utilizes a non-polar stationary phase (e.g., octadecyl-silica, C18) to retain hydrophobic analytes from a polar aqueous sample. By carefully selecting and sequencing solvents, interfering compounds can be washed away, and the purified analyte of interest can be eluted in a concentrated form. The advantages over traditional liquid-liquid extraction include higher recoveries, reduced solvent consumption, and amenability to automation.[8][11]

The Chemistry of this compound Retention in Reverse-Phase SPE

The successful extraction of this compound using a C18 sorbent hinges on exploiting its chemical structure. The molecule possesses a long, non-polar 20-carbon backbone and two key polar functional groups: a hydroxyl (-OH) group at the 9-position and a carboxylic acid (-COOH) group at the 1-position.

The primary mechanism of retention on a C18 column is hydrophobic (van der Waals) interactions between the analyte's long carbon chain and the C18 alkyl chains of the sorbent.[9] However, the retention is critically modulated by the ionization state of the carboxylic acid group.

  • At Neutral or High pH (pH > 5.0): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule negatively charged and significantly more polar. This increased polarity weakens its interaction with the non-polar C18 sorbent, leading to poor retention.

  • At Acidic pH (pH < 4.0): The carboxylic acid is protonated (-COOH), neutralizing its charge and making the entire molecule more hydrophobic. This state maximizes its affinity for the C18 sorbent, ensuring strong retention during sample loading and washing.

This pH-dependent behavior is the cornerstone of the protocol, allowing for selective binding and subsequent elution.

Detailed Protocol for Solid-Phase Extraction of this compound

This protocol is designed for the extraction of this compound from aqueous biological samples such as plasma, serum, or cell culture supernatants. It is recommended to add an internal standard (e.g., a deuterated analog like 15(S)-HETE-d8) to the sample before extraction to correct for procedural losses.[4][12]

Required Materials and Reagents
  • SPE Sorbent: C18 SPE Cartridges (e.g., Strata-X, Bond Elut C18). The sorbent mass should be chosen based on the sample volume and expected analyte concentration.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Acetic Acid.

  • Reagents: Internal standard solution (e.g., 15(S)-HETE-d8).

  • Equipment: SPE vacuum manifold, sample collection tubes (borosilicate glass is recommended to prevent adsorption), vortex mixer, centrifuge, nitrogen evaporator.[3]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Processing Sample Biological Sample (e.g., 1 mL Plasma) Add_IS Spike with Internal Standard (e.g., 15(S)-HETE-d8) Sample->Add_IS Acidify Acidify to pH ~3.5 (with Acetic Acid) Add_IS->Acidify Load 3. Load Sample Acidify->Load Apply pre-treated sample Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Wash 4. Wash (10% Methanol in Water) Elute 5. Elute (Methanol) Dry Evaporate to Dryness (under Nitrogen) Elute->Dry Reconstitute Reconstitute in Mobile Phase (e.g., 50 µL) Dry->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Caption: Workflow for this compound extraction using C18 SPE.

Step-by-Step Methodology

The protocol steps are summarized in the table below for clarity.

Step #StageProcedureRationale
1Sample Pre-treatment To 1 mL of sample, add the internal standard. Vortex briefly. Add 2% aqueous acetic acid to adjust the sample pH to ~3.5. Centrifuge if particulates are present.Acidification protonates the carboxylic acid group of this compound, maximizing its hydrophobicity and ensuring strong retention on the C18 sorbent.[11]
2Column Conditioning Pass 3 mL of Methanol through the C18 cartridge.This step solvates the C18 chains, activating the sorbent for interaction with the analyte. It also removes any organic impurities from the packing material.[13]
3Column Equilibration Pass 3 mL of water through the cartridge. Do not let the sorbent bed go dry.This replaces the organic solvent with an aqueous environment, preparing the sorbent to receive the aqueous sample and ensuring proper partitioning.[11][13]
4Sample Loading Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).A slow flow rate provides sufficient residence time for the this compound molecules to interact with and bind to the C18 sorbent.
5Washing Pass 3 mL of 10% Methanol in water through the cartridge.This wash step removes polar, water-soluble interferences (e.g., salts, sugars) without prematurely eluting the more strongly retained this compound.[11]
6Elution Place a clean collection tube under the cartridge. Pass 1-2 mL of Methanol through the cartridge to elute the analyte.Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing the this compound from the C18 sorbent into the collection tube.
7Post-Elution Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.This step concentrates the sample and ensures it is dissolved in a solvent compatible with the subsequent analytical method, typically reverse-phase LC-MS/MS.[11]

Method Performance and Validation Considerations

A properly executed SPE protocol is a self-validating system, but its performance should be formally assessed. Key parameters include:

  • Recovery: Determined by comparing the analyte-to-internal standard ratio in an extracted sample to a non-extracted standard. For C18-based eicosanoid extractions, recoveries typically range from 60% to over 100%.[11][14]

  • Precision: Assessed by the relative standard deviation (RSD) of results from replicate extractions. Inter- and intra-day precision RSDs should ideally be below 15%.[14]

  • Matrix Effect: Evaluated by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent standard. SPE is designed to minimize matrix effects, but some ion suppression or enhancement may still occur.[5][14]

Conclusion

This application note provides a robust and chemically-sound protocol for the solid-phase extraction of this compound from biological matrices. By leveraging the principles of reverse-phase chromatography and understanding the pH-dependent chemistry of the analyte, researchers can achieve clean extracts and high-quality data. This method serves as a critical first step for the accurate quantification of this compound, enabling further insights into its role in health and disease.

References

  • Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry.
  • Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Journal of Chromatography B.
  • Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. PubMed.
  • Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. PMC.
  • This compound (9(S)-Hydroxyeicosatetraenoic Acid). Cayman Chemical.
  • A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites. PMC.
  • Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection. RSC Publishing.
  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS.
  • Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples. Diva-portal.org.
  • Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection. Analytical Methods (RSC Publishing).
  • 9-Hete | C20H32O3. PubChem.
  • (±)9-HETE ((±)9-Hydroxyeicosatetraenoic Acid). Cayman Chemical.
  • Solid Phase Extraction (SPE) Cartridges, Well Plates, Sorbents. Agilent.
  • Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of Lipid Research.
  • Sample Preparation – Manual Solid Phase Extraction. SCION Instruments.
  • This compound. Labchem Catalog.
  • Sorbents for solid phase extraction and separation mechanisms for solid... ResearchGate.
  • 9-HETE - Lipoxygenase Metabolite. MedchemExpress.com.
  • Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. MDPI.
  • LC-MS-MS detection of HETE standards. Note: Representative chromatogram... ResearchGate.
  • Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. PubMed.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH.
  • Solid Phase Extraction of Natural Cannabinoids and Metabolites from Blood and Urine. UCT.

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Troubleshooting & Optimization

Technical Support Center: High-Sensitivity 9(S)-HETE Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

The Challenge: 9(S)-Hydroxyeicosatetraenoic acid (9(S)-HETE) is a monohydroxy fatty acid derived from arachidonic acid. Detecting it with high sensitivity is notoriously difficult for three reasons:

  • Isobaric Interference: It shares a mass (MW 320.5) with other HETE isomers (5-, 8-, 11-, 12-, 15-HETE).[1][2] Mass spectrometry alone cannot distinguish these without chromatographic separation.

  • Low Ionization Efficiency: As a carboxylic acid, it ionizes in negative mode (ESI-), which is often less sensitive than positive mode and prone to suppression by mobile phase modifiers.

  • Instability: It is susceptible to spontaneous oxidative degradation ex vivo.

The Solution Architecture: To achieve picogram-level sensitivity, you must implement a "Three-Pillar" strategy: Selective Extraction (SPE) , Chiral Chromatography , and Targeted MRM Optimization (or Derivatization).

Module A: Sample Preparation (The Foundation)

If you put garbage in, you get garbage out. 90% of sensitivity loss occurs here.

Critical Pre-Step: Antioxidant Protection

Immediate addition of antioxidants is mandatory at the moment of sample collection. 9-HETE can be artificially generated by non-enzymatic oxidation of arachidonic acid during sample handling.

  • Protocol: Add Butylated Hydroxytoluene (BHT) to a final concentration of 0.005% (w/v) to all plasma/tissue samples immediately upon collection.

Solid Phase Extraction (SPE) Protocol

Liquid-Liquid Extraction (LLE) is often too dirty for trace analysis. We recommend Mixed-Mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB) cartridges to remove phospholipids that cause ion suppression.

Recommended Cartridge: Oasis MAX (Mixed-mode Anion eXchange) or equivalent (30 mg or 60 mg).

StepSolvent/BufferVolumeTechnical Note
1. Condition Methanol1 mLActivates sorbent ligands.
2. Equilibrate Water (pH 7)1 mLPrepares column for aqueous sample.
3. Load Sample (pH adjusted to ~7-8)~1 mLEnsure pH > 6 to keep carboxylic acid deprotonated (charged) for MAX binding.
4. Wash 1 5% NH₄OH in Water1 mLRemoves proteins and neutrals.
5. Wash 2 Methanol1 mLRemoves neutral lipids/interferences. Analyte remains bound by ionic interaction.
6. Elute 2% Formic Acid in Methanol1 mLAcidifies to break ionic bond, eluting 9-HETE.
Workflow Visualization

SPE_Workflow Sample Biological Sample (Plasma/Tissue) BHT Add BHT (Prevent Oxidation) Sample->BHT Load Load on MAX SPE (pH > 7) BHT->Load Wash Wash Steps (Remove Phospholipids) Load->Wash Elute Elute (2% Formic in MeOH) Wash->Elute Dry N2 Evaporation & Reconstitution Elute->Dry

Caption: Figure 1.[3] Optimized Solid Phase Extraction (SPE) workflow using Mixed-Mode Anion Exchange logic to isolate HETEs from complex matrices.

Module B: Chromatographic Separation (The Filter)

The "S" Matters: Standard C18 columns can separate regioisomers (e.g., 9-HETE from 12-HETE) but cannot separate enantiomers (this compound from 9(R)-HETE). If your biology requires specific S-enantiomer detection, you must use chiral chromatography.

Scenario 1: Regioisomer Separation Only (Achiral)
  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid.

  • Limitation: 9(S) and 9(R) will co-elute as one peak.

Scenario 2: Enantiomer Specificity (Chiral - Recommended)
  • Column: Chiralpak AD-H or AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Reversed-Phase Chiral (Compatible with MS).[4]

  • Protocol:

    • Mobile Phase A: Water + 0.1% Formic Acid.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Isocratic hold often works best for chiral resolution (e.g., 60% B), or a shallow gradient (50% -> 70% B over 20 mins).

Module C: Mass Spectrometry Optimization (The Detector)

Standard Negative Mode (ESI-)

HETEs are detected via the deprotonated molecular ion [M-H]-.[6]

Critical Tuning Parameter: While all HETEs share the parent mass 319.2 , their fragmentation patterns differ slightly. You must monitor specific transitions to distinguish 9-HETE from its neighbors if chromatography is not perfect.

AnalytePrecursor (m/z)Product (m/z)Specificity Note
9-HETE 319.2 123.1 Highly Specific (Cleavage at C9)
8-HETE319.2155.1Specific to 8-isomer
12-HETE319.2179.1Specific to 12-isomer
15-HETE319.2219.1 / 175.1219 is specific; 175 is abundant
5-HETE319.2115.1Specific to 5-isomer

Note: The 319 -> 123 transition is less abundant than 319 -> 155, but it is the only way to mass-spectrometrically confirm "9-ness" without relying solely on retention time.

Module D: The "Nuclear Option" - Derivatization

If your Limit of Detection (LOD) is insufficient (e.g., you need < 1 pg/mL), you must switch strategies. Negative mode ionization is inherently limited.

The Strategy: Charge-Reversal Derivatization. By reacting the carboxylic acid with AMPP (1-(4-Aminomethyl)phenyl)pyridine-1-ium), you introduce a permanent positive charge.[7] This allows you to run in ESI Positive Mode , which generally has 10-50x lower background noise and higher ionization efficiency.

Derivatization Logic:

Derivatization HETE This compound (Weakly Ionizing Acid) Reaction Coupling Reaction (EDC/HOBt catalyzed) HETE->Reaction Reagent AMPP Reagent (Cationic Tag) Reagent->Reaction Product Derivatized HETE (Permanently Charged) Reaction->Product MS ESI (+) Mode (High Sensitivity) Product->MS

Caption: Figure 2. Chemical derivatization strategy to convert weakly ionizing HETEs into high-response cationic species for ESI+ detection.

Troubleshooting & FAQs

Q1: My 9-HETE peak is broad or splitting.

  • Diagnosis: This is likely an isomer separation issue.[8] 8-HETE and 9-HETE elute very close together.

  • Fix: Switch to a column with higher shape selectivity (like the Chiralpak AD-RH) or lower your flow rate to 0.2 mL/min to increase interaction time with the stationary phase.

Q2: I see 9-HETE in my "blank" samples.

  • Diagnosis: Auto-oxidation. Arachidonic acid in your system or solvents is oxidizing.

  • Fix: Fresh solvents are required. Ensure BHT is in your extraction solvents. Flush the LC lines to remove any lipid buildup.

Q3: Can I use 15-HETE-d8 as an internal standard?

  • Answer: Yes, but 9-HETE-d8 is better. Isomers have slightly different ionization efficiencies and matrix suppression profiles. Using the exact deuterated analog corrects for these specific variances.

Q4: Why is my signal dropping over time?

  • Diagnosis: Source contamination. Lipids are "sticky."

  • Fix: Implement a "sawtooth" wash step at the end of every LC gradient (ramp to 98% organic for 2 minutes) and use a divert valve to send the first 2 minutes of flow (containing salts/proteins) to waste, not the source.

References

  • Chiral Separation of HETEs: Title: Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Source: MDPI (Molecules). URL:[Link]

  • MRM Transitions & Lipidomics: Title: Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Source: Lipid Maps / Journal of Chromatography A. URL:[Link]

  • Derivatization Strategies (AMPP): Title: A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites. Source: PubMed Central (PMC). URL:[Link]

  • SPE Methodologies: Title: Solid-Phase Extraction (SPE) Method Development.[9][10] Source: Waters Corporation Technical Guides. URL:[Link]

Sources

Validation & Comparative

A Tale of Two Eicosanoids: Deconstructing the Biological Relevance of 9(S)-HETE versus Prostaglandins

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, lipid mediators derived from arachidonic acid play a pivotal role in a vast array of physiological and pathological processes. Among these, prostaglandins (PGs) have long held the spotlight, with their well-established roles in inflammation, pain, and cancer. However, another class of eicosanoids, the hydroxyeicosatetraenoic acids (HETEs), is increasingly recognized for its significant and distinct biological activities. This guide provides an in-depth, objective comparison of the biological relevance of a specific HETE, 9(S)-HETE, and the well-characterized prostaglandins, offering experimental insights and data to inform future research and therapeutic development.

At the Crossroads of Arachidonic Acid Metabolism: Divergent Biosynthetic Pathways

The journey of both this compound and prostaglandins begins with the same precursor: arachidonic acid, a 20-carbon polyunsaturated fatty acid released from cell membranes. However, their synthetic routes diverge significantly, leading to structurally and functionally distinct molecules. This fundamental difference in biosynthesis is the first critical point of comparison.

Prostaglandins , the quintessential products of the cyclooxygenase (COX) pathway, are generated through a two-step enzymatic process.[1] Cyclooxygenase enzymes (COX-1 and COX-2) first convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[2] PGH2 is then rapidly metabolized by various terminal synthases into a variety of prostaglandins, including PGE2, PGD2, PGF2α, and prostacyclin (PGI2).[2][3]

In contrast, This compound is primarily generated through two distinct enzymatic pathways:

  • Lipoxygenase (LOX) Pathway: Specific lipoxygenase enzymes can directly oxygenate arachidonic acid to form hydroperoxyeicosatetraenoic acids (HPETEs), which are then reduced to HETEs. While 5-LOX, 12-LOX, and 15-LOX are the major LOX enzymes, this compound can be a product of these pathways.[4][5]

  • Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to produce various HETEs, including this compound.[4][6] This pathway is a significant source of this compound in tissues like the liver.[6]

  • Non-enzymatic Oxidation: 9-HETE can also be formed through the non-enzymatic free radical oxidation of arachidonic acid, often as a marker of oxidative stress.[7]

This divergence in synthetic machinery has profound implications for their regulation and the cellular contexts in which they are produced. While COX inhibitors like NSAIDs effectively block all prostaglandin synthesis, the multiple pathways leading to this compound suggest a more complex regulatory network.

Signaling Mechanisms: A Story of Receptors and Intracellular Targets

The biological effects of this compound and prostaglandins are mediated through distinct signaling mechanisms, primarily involving interactions with specific receptors.

Prostaglandins exert their effects by binding to a family of G-protein coupled receptors (GPCRs), with specific receptors for each type of prostaglandin (e.g., EP receptors for PGE2, DP receptors for PGD2).[3] Activation of these receptors triggers a cascade of intracellular signaling events, including changes in cyclic AMP (cAMP) levels, intracellular calcium mobilization, and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. The diverse subtypes of prostaglandin receptors account for their wide range of and sometimes opposing biological actions.[3][8]

This compound , on the other hand, has a more enigmatic signaling profile. While a specific high-affinity GPCR for this compound has not been definitively identified, evidence points to several mechanisms of action:

  • Retinoid X Receptor (RXR) Agonism: this compound has been identified as an agonist for the retinoid X receptor gamma (RXRγ), a nuclear receptor that plays a crucial role in gene transcription.[6] This interaction suggests a role for this compound in regulating gene expression related to development, metabolism, and cell differentiation.

  • Modulation of Other Signaling Pathways: Emerging research suggests that HETEs can influence other signaling pathways. For instance, 12(S)-HETE, a closely related HETE, has been shown to activate signaling cascades involving PKC, PI3-kinase, and Src kinase.[9] It is plausible that this compound may also engage in such crosstalk.

The distinct receptor and signaling modalities of this compound and prostaglandins underscore their fundamentally different roles in cellular communication. While prostaglandins often elicit rapid, transient responses through cell surface receptors, the nuclear receptor agonism of this compound suggests a potential for more long-term, gene-regulatory effects.

Biological Relevance: A Comparative Look at Key Pathophysiological Processes

The differential biosynthesis and signaling of this compound and prostaglandins translate into distinct and sometimes overlapping roles in health and disease.

Inflammation: A Complex Interplay

Both prostaglandins and HETEs are key players in the inflammatory response, but their contributions can be nuanced and context-dependent.

Prostaglandins , particularly PGE2, are potent pro-inflammatory mediators.[3][8] They contribute to the cardinal signs of inflammation: redness (vasodilation), swelling (increased vascular permeability), and pain.[3] The production of PGE2 is significantly upregulated at sites of inflammation, and COX inhibitors are widely used as anti-inflammatory drugs.[8][10] However, some prostaglandins can also have anti-inflammatory or pro-resolving roles.[8]

The role of This compound in inflammation is less well-defined but appears to be significant. HETEs, in general, are recognized to have important functions in modulating inflammatory responses.[4] Some studies suggest that lower levels of 9-HETE are associated with a higher risk of preterm labor, an inflammatory condition.[11] Furthermore, the interplay between HETEs and prostaglandins in inflammation is an active area of research. For instance, a feed-forward loop between 15(S)-HETE and PGE2 has been identified in the context of parturition, where 15(S)-HETE amplifies the inflammatory signal leading to increased PGE2 production.[12] This suggests that HETEs can act as modulators of the prostaglandin-driven inflammatory response. It is plausible that this compound may have similar modulatory roles.

Cancer: Divergent Roles in Tumorigenesis

The involvement of both prostaglandins and HETEs in cancer is a field of intense investigation, with evidence suggesting both pro- and anti-tumorigenic roles depending on the specific lipid mediator and cancer type.

Prostaglandins , especially PGE2, are widely recognized as promoters of cancer progression.[13][14][15] Elevated levels of PGE2 are found in various tumors and are associated with increased cell proliferation, migration, invasion, and angiogenesis, while inhibiting apoptosis.[14][15][16] The pro-tumorigenic effects of PGE2 are mediated through its receptors, which activate downstream signaling pathways that drive cancer cell growth and survival.[13][14]

The role of This compound in cancer is more complex and less extensively studied. However, HETEs, as a class, are implicated in various aspects of cancer biology, including apoptosis, angiogenesis, and metastasis.[4][17] Some HETEs, such as 12(S)-HETE, are known to promote the metastatic behavior of tumor cells.[9][17] The ability of this compound to act as an RXRγ agonist suggests a potential role in regulating gene expression programs that could influence cancer cell fate. Further research is needed to elucidate the specific contributions of this compound to different types of cancer.

Other Physiological and Pathological Roles

Beyond inflammation and cancer, both prostaglandins and HETEs are involved in a multitude of other biological processes.

Prostaglandins play crucial roles in:

  • Pain and Fever: PGE2 is a key mediator of pain sensitization and fever.[18]

  • Reproduction: They are involved in ovulation, uterine contractions during menstruation and labor.

  • Cardiovascular Homeostasis: Prostaglandins regulate blood pressure and platelet aggregation.[3]

  • Renal Function: They play a role in modulating renal blood flow and ion transport.[4]

HETEs , including potentially this compound, are implicated in:

  • Vascular Tone and Reactivity: HETEs can act as vasoconstrictors or vasodilators, contributing to the regulation of blood pressure.[4][19] Increased levels of 12(S)-HETE have been associated with essential hypertension.[19]

  • Renal and Pulmonary Functions: HETEs are involved in modulating ion transport and other functions in the kidneys and lungs.[4]

  • Cell Growth and Proliferation: HETEs can influence physiological cell growth.[4]

Comparative Data Summary

FeatureThis compoundProstaglandins (e.g., PGE2)
Primary Biosynthetic Pathway Lipoxygenase (LOX), Cytochrome P450 (CYP), Non-enzymatic oxidationCyclooxygenase (COX)
Key Precursor Arachidonic AcidArachidonic Acid
Primary Signaling Mechanism Agonist of RXRγ (nuclear receptor), potential GPCR interactionsActivation of specific G-protein coupled receptors (GPCRs)
Role in Inflammation Modulatory, potentially both pro- and anti-inflammatoryPredominantly pro-inflammatory (e.g., vasodilation, pain, swelling)
Role in Cancer Complex and context-dependent, potential role in regulating gene expressionGenerally pro-tumorigenic (promotes proliferation, angiogenesis, invasion)
Other Key Roles Regulation of vascular tone, renal and pulmonary function, cell growthPain and fever generation, reproduction, cardiovascular homeostasis

Experimental Methodologies for Comparative Analysis

To dissect the distinct and overlapping roles of this compound and prostaglandins, a combination of analytical and functional assays is essential.

Quantification of Eicosanoids

Accurate measurement of this compound and prostaglandins in biological samples is crucial.

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Homogenize tissue or collect cell culture media/supernatant.

    • Add an internal standard (e.g., deuterated this compound and PGE2) to correct for extraction losses.

    • Perform solid-phase extraction (SPE) to isolate the lipid fraction.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid to achieve separation of the analytes.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole (QQQ) mass spectrometer operating in negative ion mode.

    • Optimize multiple reaction monitoring (MRM) transitions for both the parent and product ions of this compound and the specific prostaglandin of interest.

    • Quantify the analytes by comparing the peak area ratios of the endogenous lipid to the internal standard against a standard curve.[2]

Functional Assays

To compare the biological effects of this compound and prostaglandins, various in vitro and in vivo assays can be employed.

  • Cell Proliferation Assays: Use assays like MTT or BrdU incorporation to assess the effects of this compound and prostaglandins on the proliferation of different cell types (e.g., cancer cells, immune cells).

  • Cell Migration and Invasion Assays: Employ transwell migration assays (Boyden chamber) or wound healing assays to compare the effects of these lipid mediators on cell motility.

  • Angiogenesis Assays: Utilize in vitro tube formation assays with endothelial cells or in vivo models like the chick chorioallantoic membrane (CAM) assay to evaluate their impact on blood vessel formation.

  • Inflammation Models: Use in vitro models with lipopolysaccharide (LPS)-stimulated macrophages or in vivo models of inflammation (e.g., carrageenan-induced paw edema) to compare their pro- or anti-inflammatory effects.[2]

  • Receptor Binding and Signaling Assays: Perform radioligand binding assays to identify and characterize receptors. Use techniques like Western blotting to analyze the activation of downstream signaling pathways (e.g., phosphorylation of MAPKs, Akt).[20]

Visualizing the Divergence: Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

Signaling_Pathways cluster_Prostaglandins Prostaglandin Signaling cluster_9S_HETE This compound Signaling Arachidonic Acid_PG Arachidonic Acid COX COX-1/2 Arachidonic Acid_PG->COX PGH2 PGH2 COX->PGH2 PG Synthases PG Synthases PGH2->PG Synthases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PG Synthases->Prostaglandins GPCRs GPCRs (EP, DP, etc.) Prostaglandins->GPCRs Downstream Signaling_PG Downstream Signaling (cAMP, Ca2+, PKC, MAPK) GPCRs->Downstream Signaling_PG Arachidonic Acid_HETE Arachidonic Acid LOX LOX Arachidonic Acid_HETE->LOX CYP Cytochrome P450 Arachidonic Acid_HETE->CYP 9S_HETE This compound LOX->9S_HETE CYP->9S_HETE RXRg RXRγ (Nuclear Receptor) 9S_HETE->RXRg Gene Transcription Gene Transcription RXRg->Gene Transcription

Caption: Divergent signaling pathways of prostaglandins and this compound.

Experimental Workflow Diagram

Experimental_Workflow Biological_Sample Biological Sample (Cells, Tissues, Biofluids) Lipid_Extraction Lipid Extraction (Solid-Phase Extraction) Biological_Sample->Lipid_Extraction Functional_Assays Functional Assays (Proliferation, Migration, etc.) Biological_Sample->Functional_Assays LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Quantification Quantification of This compound & Prostaglandins LC_MS_MS->Quantification Comparative_Analysis Comparative Biological Relevance Quantification->Comparative_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Functional_Assays->Signaling_Analysis Signaling_Analysis->Comparative_Analysis

Sources

Comparative Guide: 9(S)-HETE vs. 5-HETE Functions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-HETE (5(S)-hydroxyeicosatetraenoic acid) and 9(S)-HETE (9(S)-hydroxyeicosatetraenoic acid). While both are monohydroxy fatty acids derived from arachidonic acid (AA), they represent fundamentally different biological axes:

  • 5-HETE is a tightly regulated enzymatic product of the 5-Lipoxygenase (5-LOX) pathway, serving as a critical precursor to the potent eosinophil chemoattractant 5-oxo-ETE .[1]

  • This compound is primarily a biomarker of non-enzymatic lipid peroxidation (oxidative stress), though it can be generated by specific Cytochrome P450 isoforms. It is often confused with 9-HODE (from linoleic acid) regarding receptor activity.[1]

Biosynthesis & Origin[1]

5-HETE: The Enzymatic Signaling Axis

5-HETE is the stable reduction product of 5-hydroperoxyeicosatetraenoic acid (5-HpETE).[1]

  • Enzyme: Arachidonate 5-lipoxygenase (ALOX5).[1]

  • Mechanism: ALOX5 inserts molecular oxygen at C-5 of arachidonic acid.[1]

  • Stereochemistry: Strictly (S) configuration in biological systems.

  • Metabolic Fate: Rapidly oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-ETE , a metabolite with 100-fold higher potency at the OXE receptor.[1]

This compound: The Oxidative Stress Marker

9-HETE is predominantly formed via auto-oxidation of arachidonic acid.[1]

  • Mechanism: Free radical attack on the bis-allylic carbons of AA, followed by oxygen insertion.[1]

  • Stereochemistry: Non-enzymatic generation yields a racemic mixture (R/S) . However, specific Cytochrome P450s (e.g., CYP1B1) can produce chiral 9-HETE, though this is minor compared to the ROS-driven pool in inflammatory states.[1]

  • Differentiation: High levels of racemic 9-HETE indicate systemic oxidative stress, whereas 5-HETE indicates specific inflammatory pathway activation.[1]

Biosynthesis AA Arachidonic Acid ALOX5 5-LOX (Enzymatic) AA->ALOX5 ROS ROS/Free Radicals AA->ROS HpETE5 5(S)-HpETE ALOX5->HpETE5 HETE9 9(R/S)-HETE ROS->HETE9 Lipid Peroxidation HETE5 5(S)-HETE HpETE5->HETE5 Peroxidase Oxo5 5-oxo-ETE (Potent Agonist) HETE5->Oxo5 5-HEDH (NADP+)

Figure 1: Divergent biosynthetic origins.[1] 5-HETE arises from controlled enzymatic catalysis, while 9-HETE predominantly results from oxidative stress.[1]

Functional Comparison & Receptor Pharmacology

Receptor Binding Profiles

A critical distinction lies in the "Precursor vs. Agonist" role.

Feature5-HETEThis compound
Primary Receptor OXE-R (OXER1) (Low Affinity)GPR132 (G2A) (Weak/Controversial)*
Active Metabolite 5-oxo-ETE (High Affinity Ligand)N/A (Stable end-product)
Secondary Targets BLT1/BLT2 (Very weak), PPARγPPARγ (Low affinity)
Potency (Chemotaxis) Low (EC50 ~ 1 µM)Negligible
Key Physiological Role Pro-inflammatory precursorOxidative stress biomarker

*Clarification on GPR132: The primary high-affinity ligand for GPR132 is 9(S)-HODE (derived from Linoleic Acid), not 9-HETE. 9-HETE may show weak cross-reactivity but is not the canonical ligand.[1]

Signaling Pathways[1]
  • 5-HETE / 5-oxo-ETE Axis:

    • Binds OXE-R (G_i/o coupled).

    • Inhibits cAMP, increases intracellular Ca2+.[1]

    • Result: Potent eosinophil migration, actin polymerization, and degranulation.[1]

  • 9-HETE Axis:

    • Acts primarily as a PPARγ agonist at high concentrations (micromolar range).

    • Modulates vascular tension and endothelial activation, often opposing the effects of vasoconstrictive HETEs (like 20-HETE).

Signaling OXER OXE Receptor (Gi/o) Chemo Eosinophil Chemotaxis Ca2+ Mobilization OXER->Chemo PPAR PPAR-gamma (Nuclear) Gene Gene Transcription (Anti-inflammatory?) PPAR->Gene L_5oxo 5-oxo-ETE L_5oxo->OXER High Affinity L_5HETE 5(S)-HETE L_5HETE->OXER Low Affinity L_5HETE->L_5oxo Metabolic Activation L_9HETE This compound L_9HETE->PPAR Low Affinity (High Conc.)

Figure 2: 5-HETE functions primarily as a precursor to the potent 5-oxo-ETE, while 9-HETE acts as a weak PPAR ligand.[1]

Experimental Protocols & Data

Stability and Handling
  • 5-HETE: Susceptible to oxidation at the C-5 hydroxyl group.[1] Store at -80°C in ethanol under argon.

  • 9-HETE: Highly sensitive to auto-oxidation due to the bis-allylic structure of the precursor AA.[1] Critical: Use antioxidants (BHT/BHA) during extraction to prevent artificial formation of 9-HETE during sample prep.

LC-MS/MS Quantification (Gold Standard)

To distinguish these isomers, chromatographic separation is required as they share the same parent mass (m/z 319).

Protocol Overview:

  • Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol.

  • Column: C18 Reverse Phase (e.g., BEH C18 1.7µm).

  • Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid (Acidic pH essential for ionization).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Origin Specificity
5(S)-HETE 319.2 [M-H]-115.1 50-20Specific fragment (C5 cleavage)
This compound 319.2 [M-H]-123.1 50-22Distinguishes from 12/15-HETE
12(S)-HETE 319.2 [M-H]-179.150-20Common isomer interference
15(S)-HETE 319.2 [M-H]-219.250-18Common isomer interference

Note: Retention time is the primary differentiator. 5-HETE typically elutes earlier than 12- and 15-HETE on standard C18 gradients.[1]

Bioactivity Assay: Neutrophil/Eosinophil Chemotaxis

Objective: Compare potency of 5-HETE vs 5-oxo-ETE (since 5-HETE is the precursor).

  • Isolate PMNs from human whole blood using dextran sedimentation and Ficoll-Paque gradient.

  • Chamber: Use a modified Boyden chamber (blind well).

  • Chemoattractant:

    • Well A: 5-HETE (10 nM - 1 µM).[1]

    • Well B: 5-oxo-ETE (0.1 nM - 100 nM).[1]

    • Control: Vehicle (Ethanol < 0.1%).

  • Readout: Count migrated cells after 60 mins.

  • Expected Result: 5-oxo-ETE will induce maximal migration at ~10-100 nM.[1] 5-HETE will require >1 µM for significant effect, confirming its role as a weak agonist/precursor.[1]

References

  • Powell WS, Rokach J. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.[1] Biochim Biophys Acta.[1] 2015;1851(4):340-355.[1] Link

  • Grant GE, Rokach J, Powell WS. 5-Oxo-ETE and the OXE receptor.[1] Prostaglandins Other Lipid Mediat.[1] 2009;89(3-4):98-104.[1] Link

  • Obinata H, Izumi T. G2A as a receptor for oxidized free fatty acids.[1] Prostaglandins Other Lipid Mediat.[1] 2009;89(3-4):66-72.[1] Link

  • Masoodi M, Nicolaou A. Simultaneous lipidomic analysis of three families of bioactive lipid mediators... by liquid chromatography/electrospray tandem mass spectrometry. Rapid Commun Mass Spectrom.[1][2] 2006;20(20):3023-3029.[1] Link

  • LIPID MAPS. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Link

Sources

A Senior Application Scientist's Guide to HETE Detection: A Head-to-Head Comparison of Leading Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of lipid signaling, the accurate detection and quantification of hydroxyeicosatetraenoic acids (HETEs) is paramount. These oxygenated metabolites of arachidonic acid are pivotal mediators in a host of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1] The choice of detection method can profoundly impact experimental outcomes, dictating the sensitivity, specificity, and throughput of your research. This guide provides an in-depth, head-to-head comparison of the most prevalent HETE detection methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assays (ELISA), and Fluorescent-Based Assays. Herein, we dissect the core principles of each technique, present their relative strengths and weaknesses, and provide detailed experimental protocols to empower you to make an informed decision for your specific research needs.

The Biological Significance of HETEs: Why Accurate Detection Matters

HETEs are synthesized via three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[2] The specific HETE isomer produced is tissue- and cell-type dependent, and each isomer can elicit distinct biological effects. For instance, 20-HETE is a potent vasoconstrictor and plays a role in hypertension, while 12-HETE is implicated in tumor cell metastasis and inflammation.[1][3] Given their diverse and often potent bioactivities, the ability to accurately measure specific HETE isomers is crucial for elucidating their roles in health and disease.

Below is a simplified representation of a generic HETE signaling pathway, illustrating the conversion of arachidonic acid into HETEs and their subsequent downstream effects.

HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid LOX LOX Arachidonic_Acid->LOX Lipoxygenase Pathway CYP450 CYP450 Arachidonic_Acid->CYP450 Cytochrome P450 Pathway HETEs HETEs (e.g., 5-HETE, 12-HETE, 20-HETE) LOX->HETEs CYP450->HETEs Receptor HETE Receptor (e.g., GPCR) HETEs->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response (e.g., Inflammation, Proliferation) Signaling_Cascade->Biological_Response

Caption: Simplified HETE signaling pathway.

Head-to-Head Comparison of HETE Detection Methods

The selection of an appropriate HETE detection method is a critical decision that balances the need for sensitivity and specificity with practical considerations such as throughput, cost, and the complexity of the workflow. Below is a comprehensive table summarizing the key performance characteristics of the four leading methodologies.

FeatureLC-MS/MSGC-MSELISAFluorescent-Based Assays
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Antibody-based detection in a plate format, typically using a competitive binding principle.Derivatization of HETEs with a fluorescent tag followed by separation and detection using HPLC with a fluorescence detector.
Specificity Very High (can distinguish isomers)High (can distinguish isomers with appropriate derivatization and chromatography)Moderate to High (potential for cross-reactivity with structurally similar lipids)Moderate to High (dependent on chromatographic separation of labeled isomers)
Sensitivity (LOD/LOQ) Very High (pg to low ng/mL range)High (pg to ng/mL range)High (low ng/mL range)Very High (pg to ng range)
Throughput Moderate (can be automated)Low to ModerateHighModerate
Cost per Sample HighModerate to HighLow to ModerateLow to Moderate
Instrumentation Cost HighHighLowModerate
Sample Preparation Moderately Complex (extraction and purification)Complex (extraction, purification, and mandatory derivatization)SimpleModerately Complex (extraction, purification, and derivatization)
Multiplexing High (can measure multiple HETEs simultaneously)Moderate (can measure multiple HETEs simultaneously)Low (typically one analyte per kit)Moderate (can separate and detect multiple labeled HETEs)
Strengths "Gold standard" for specificity and sensitivity; excellent for isomer separation and structural elucidation.Well-established technique with high resolving power.High throughput, user-friendly, and cost-effective for large sample numbers.High sensitivity, lower instrument cost than mass spectrometry.
Weaknesses High initial investment and operational costs; requires specialized expertise.Tedious sample preparation (derivatization); not suitable for thermally labile compounds.Potential for antibody cross-reactivity; limited to commercially available kits.Requires derivatization; potential for background fluorescence.

In-Depth Analysis of Each Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS is widely regarded as the gold standard for the quantitative analysis of HETEs. This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and specificity of tandem mass spectrometry. The liquid chromatograph separates the different HETE isomers in the sample, which are then ionized and introduced into the mass spectrometer. The first mass analyzer selects the precursor ion of a specific HETE, which is then fragmented. The second mass analyzer detects the characteristic fragment ions, providing a highly specific "fingerprint" for each analyte.

Expert Insights: The key to a successful LC-MS/MS assay for HETEs lies in meticulous sample preparation and the use of stable isotope-labeled internal standards. These internal standards are chemically identical to the analyte of interest but have a different mass, allowing for accurate quantification by correcting for sample loss during preparation and variations in instrument response. The ability to perform multiple reaction monitoring (MRM) allows for the simultaneous quantification of a wide range of HETE isomers in a single run, making it a powerful tool for lipidomic studies.[4]

LC_MS_MS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Solid Phase Extraction (SPE) Sample->Extraction LC HPLC Separation (C18 column) Extraction->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

Caption: LC-MS/MS experimental workflow for HETE analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is another powerful mass spectrometry-based technique for HETE analysis. Unlike LC-MS, GC-MS requires the analytes to be volatile and thermally stable. Since HETEs are non-volatile, they must first be chemically modified through a process called derivatization. This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. The derivatized HETEs are then separated based on their boiling points in a gas chromatograph and subsequently detected by a mass spectrometer.

Expert Insights: The derivatization step is both the strength and weakness of GC-MS for HETE analysis.[5] While it adds complexity and time to the workflow, it can also improve chromatographic resolution and sensitivity. Common derivatization strategies include methylation of the carboxylic acid followed by silylation of the hydroxyl group. The choice of derivatizing agent is critical and must be optimized for the specific HETEs being analyzed. Careful control of the reaction conditions is necessary to ensure complete and reproducible derivatization.

GC_MS_Workflow Sample Biological Sample Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC Ionization Electron Ionization (EI) GC->Ionization MS Mass Analyzer (Detection) Ionization->MS Data Data Analysis MS->Data

Caption: GC-MS experimental workflow for HETE analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle of Operation: ELISA is a plate-based immunoassay that utilizes the specific binding of an antibody to its target antigen. For HETE detection, a competitive ELISA format is typically employed. In this setup, the wells of a microplate are coated with a HETE-specific antibody. The sample containing the HETE of interest is added to the wells along with a fixed amount of enzyme-labeled HETE. The unlabeled HETE in the sample competes with the labeled HETE for binding to the antibody. After an incubation period, the unbound components are washed away, and a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of HETE in the sample.

Expert Insights: The primary advantages of ELISA are its high throughput, ease of use, and relatively low cost per sample. This makes it an attractive option for screening large numbers of samples. However, the specificity of ELISA is dependent on the quality of the antibody used. Cross-reactivity with other structurally related lipids is a potential concern and should be carefully evaluated for each kit. It is also important to note that most ELISA kits are designed to detect a single HETE isomer, limiting their utility for comprehensive lipid profiling.[1]

ELISA_Workflow Sample Sample/Standard Addition Competition Competitive Binding (HETE vs. Labeled HETE) Sample->Competition Wash Washing Step Competition->Wash Substrate Substrate Addition Wash->Substrate Detection Colorimetric Detection Substrate->Detection Analysis Data Analysis Detection->Analysis

Caption: ELISA experimental workflow for HETE analysis.

Fluorescent-Based Assays

Principle of Operation: Fluorescent-based assays offer a sensitive and cost-effective alternative to mass spectrometry for HETE detection. This method involves the derivatization of HETEs with a fluorescent tag, which allows for their detection using a fluorescence detector. The derivatized HETEs are then separated by HPLC, and the fluorescence intensity of each peak is measured. The concentration of each HETE is determined by comparing its peak area to that of a known amount of a fluorescently labeled internal standard.

Expert Insights: The choice of fluorescent probe is a critical factor in the development of a successful assay. The ideal probe should be highly reactive with the functional groups of HETEs, have a high quantum yield, and a distinct excitation and emission spectrum to minimize background interference. One study describes the use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate as a fluorescent label for 20-HETE, achieving a detection limit of 1 pg.[6] Similar to GC-MS, the derivatization step adds to the complexity of the workflow, but the lower instrumentation cost compared to mass spectrometry makes this an attractive option for many laboratories.

Fluorescent_Assay_Workflow Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Fluorescent Labeling Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Analysis Data Analysis Detection->Analysis

Caption: Fluorescent-based assay workflow for HETE analysis.

Experimental Protocols

LC-MS/MS Protocol for HETE Analysis

This protocol provides a general framework for the analysis of HETEs in biological matrices. Optimization of specific parameters may be required for different sample types and instrumentation.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution containing deuterated HETE analogs.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.

    • Elute the HETEs from the SPE cartridge with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient should be optimized to achieve baseline separation of the HETE isomers of interest.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • For each HETE isomer and internal standard, define the precursor ion (m/z) and a specific product ion (m/z) for detection.

GC-MS Protocol for HETE Analysis

This protocol outlines the key steps for HETE analysis by GC-MS, including the critical derivatization step.

  • Sample Preparation and Extraction:

    • Follow a similar extraction procedure as for LC-MS/MS using either liquid-liquid extraction or SPE.[7]

  • Derivatization:

    • Methylation: To the dried extract, add a solution of diazomethane in ether to convert the carboxylic acid group to a methyl ester.

    • Silylation: After removing the diazomethane, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a capillary column suitable for lipid analysis (e.g., DB-5ms).

    • Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the derivatized HETEs.

    • The mass spectrometer should be operated in electron ionization (EI) mode, and the characteristic fragmentation patterns of the derivatized HETEs are used for identification and quantification.

ELISA Protocol for 12(S)-HETE

This is a representative protocol for a competitive ELISA kit. Always refer to the specific manufacturer's instructions for the kit you are using.

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as directed in the kit manual.

  • Assay Procedure:

    • Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the HRP-labeled 12(S)-HETE conjugate to each well.

    • Incubate the plate for 2 hours at room temperature with gentle shaking.

    • Wash the wells three times with the provided wash buffer.

    • Add 100 µL of the TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

    • Add 100 µL of the stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 12(S)-HETE in the samples by interpolating their absorbance values from the standard curve.

Fluorescent-Based Assay Protocol for 20-HETE

This protocol is adapted from a published method for the analysis of 20-HETE using a fluorescent label.[6]

  • Sample Preparation and Extraction:

    • Extract HETEs from the biological sample using a suitable method such as solid-phase extraction.

  • Fluorescent Derivatization:

    • To the dried extract, add a solution of the fluorescent probe (e.g., 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate) in a suitable solvent.

    • Add a catalyst, such as N,N-diisopropylethylamine, and incubate the reaction at room temperature for 30 minutes.

  • HPLC Separation and Detection:

    • Inject the derivatized sample onto a C18 reversed-phase HPLC column.

    • Use an isocratic or gradient elution with a mobile phase optimized for the separation of the fluorescently labeled HETEs.

    • Detect the separated compounds using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Quantification:

    • Quantify the amount of 20-HETE in the sample by comparing the peak area to that of a fluorescently labeled internal standard.

Conclusion

The selection of a HETE detection method is a critical step in any research project focused on these important lipid mediators. LC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for detailed and quantitative studies. GC-MS provides a robust, albeit more labor-intensive, alternative. ELISA is an excellent choice for high-throughput screening of a single HETE isomer, while fluorescent-based assays provide a sensitive and more accessible alternative to mass spectrometry. By carefully considering the specific requirements of your research, including the need for isomer separation, sample throughput, and budget, you can select the most appropriate method to achieve accurate and reliable results.

References

  • Kim, H. Y., et al. (2008). 12-Lipoxygenase in cancer: a potential therapeutic target. Cancer Metastasis Reviews, 27(4), 671–680.
  • Ma, Y. H., et al. (2001). Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid.
  • Miyata, N., & Roman, R. J. (2005). Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. Journal of smooth muscle research, 41(4), 175-193.
  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(4), 340-355.
  • Capdevila, J. H., & Falck, J. R. (2001). The cytochrome P450 arachidonic acid monooxygenase pathway.
  • Zeldin, D. C. (2001). Epoxygenase pathways of arachidonic acid metabolism. Journal of Biological Chemistry, 276(39), 36059-36062.
  • Panigrahy, D., et al. (2011). Epoxyeicosanoids in inflammation, cancer, and cardiovascular disease. Journal of molecular medicine, 89(2), 125-136.
  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.
  • Node, K., et al. (1999). Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids. Science, 285(5431), 1276-1279.
  • Deems, R., et al. (2016). A simple and sensitive LC-MS/MS method for the simultaneous quantification of 34 eicosanoids and related metabolites in human serum, sputum and BALF.
  • Wu, C. C., et al. (2014). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Analytical and bioanalytical chemistry, 406(28), 7275-7288.
  • Murphy, R. C. (2015). Tandem mass spectrometry of eicosanoids. Mass spectrometry reviews, 34(5), 550-571.
  • MtoZ Biolabs. (n.d.). Hydroxyeicosatetraenoic Acids (HETEs) Analysis Service. Retrieved from [Link]

  • Wu, H. L., & Lin, C. H. (2000). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of food and drug analysis, 8(3), 155-165.
  • Poloyac, S. M., et al. (2005). Identification and quantification of the hydroxyeicosatetraenoic acids, 20-HETE and 12-HETE, in the cerebrospinal fluid after subarachnoid hemorrhage. Journal of neuroscience methods, 144(2), 257-264.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of 9(S)-HETE Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of lipid signaling, the biological activity of eicosanoids like 9(S)-hydroxyeicosatetraenoic acid [9(S)-HETE] is exquisitely dependent on its stereochemical identity. As a key mediator in inflammatory processes and a ligand for nuclear receptors, the reliability of experimental data derived from using this compound standards is directly contingent on their chemical and, most critically, their enantiomeric purity.[1][2] Impurities, whether they are positional isomers, oxidation byproducts, or the biologically distinct 9(R)-HETE enantiomer, can lead to confounding results, misinterpretation of biological functions, and ultimately, the failure of research and drug development programs.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound standards. We move beyond simple procedural lists to explain the underlying principles and the causality behind our recommended experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Imperative: Why Purity Is Paramount

This compound is an oxygenated metabolite of arachidonic acid, primarily produced enzymatically via lipoxygenase (LOX) or cytochrome P450 (CYP) pathways.[1][3] However, non-enzymatic lipid peroxidation can also generate HETEs, but this process results in a racemic mixture of R and S enantiomers.[2][3] The two enantiomers can have vastly different, or even opposing, biological activities. Therefore, a standard labeled as "this compound" must be rigorously verified for three key purity aspects:

  • Chemical Purity: The percentage of the compound that is 9-HETE, irrespective of its stereochemistry.

  • Positional Isomer Purity: The absence of other HETE isomers (e.g., 5-HETE, 12-HETE, 15-HETE).

  • Enantiomeric Purity (Enantiomeric Excess): The proportion of the 9-HETE present as the desired S-enantiomer compared to the R-enantiomer.

This guide will compare the three cornerstone techniques for this validation: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Chiral Chromatography, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific purity question being asked. A multi-pronged approach is often necessary for complete characterization.

Technique Primary Application for this compound Strengths Limitations Typical Purity Spec.
RP-HPLC with UV Detection Assessment of overall chemical purity; separation from non-isomeric impurities.Robust, reproducible, widely available. Good for quantifying known impurities.Cannot separate enantiomers [9(S)- vs. 9(R)-HETE]. May not separate all positional isomers.≥98%
Chiral HPLC with UV Detection Determination of enantiomeric purity (enantiomeric excess, e.e.).The definitive method for separating and quantifying enantiomers.[2][4]Requires specialized, expensive chiral columns. Method development can be complex.≥98% e.e.
LC-MS/MS Structural confirmation, detection of trace-level impurities, and analysis of complex mixtures.[5][6][7]Unmatched sensitivity and specificity. Provides molecular weight and fragmentation data for definitive identification.Does not inherently separate enantiomers without a chiral column. Quantification requires stable isotope-labeled internal standards.Confirmatory

Workflow for Comprehensive Purity Assessment

A robust purity assessment workflow integrates these techniques to build a complete profile of the this compound standard.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Stereochemical Integrity cluster_2 Phase 3: Definitive Identification Standard This compound Standard UV_Spec UV Spectroscopy (λmax ≈ 235 nm) Standard->UV_Spec Confirm Conjugated Diene RP_HPLC RP-HPLC-UV Standard->RP_HPLC Assess Chemical Purity Chiral_HPLC Chiral HPLC-UV RP_HPLC->Chiral_HPLC If Purity ≥98% LC_MS LC-MS/MS RP_HPLC->LC_MS For Structural Confirmation Enantiomeric_Purity Calculate Enantiomeric Excess (% e.e.) Chiral_HPLC->Enantiomeric_Purity Report Final Purity Report Enantiomeric_Purity->Report Confirmation Confirm MW & Fragmentation LC_MS->Confirmation Confirmation->Report

Caption: Comprehensive workflow for this compound standard purity validation.

Method 1: Reverse-Phase HPLC for Chemical Purity

Principle & Causality: RP-HPLC separates compounds based on their hydrophobicity. This compound, a C20 fatty acid, is retained on a nonpolar stationary phase (like C18) and eluted by a polar mobile phase.[8] This method is the workhorse for determining the primary purity value, as it effectively separates this compound from more polar (e.g., degradation products with additional hydroxyl groups) or less polar (e.g., residual synthesis precursors) impurities. The conjugated diene system in HETEs allows for sensitive detection by UV absorbance at approximately 235 nm.[1][9]

Detailed Experimental Protocol: RP-HPLC
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid. Rationale: The acid suppresses the ionization of the carboxylic acid group on HETE, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

  • Standard Preparation:

    • Accurately prepare a stock solution of the this compound standard in ethanol (e.g., 1 mg/mL).

    • Dilute to a working concentration of ~10 µg/mL in the initial mobile phase composition (e.g., 60:40 A:B).

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 235 nm.

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-25 min: Linear gradient from 40% to 95% B.

      • 25-30 min: Hold at 95% B.

      • 30-35 min: Return to 40% B and equilibrate.

      • Rationale: A gradient is crucial for eluting any potential impurities with different polarities and ensuring the column is clean for the next run.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.

Method 2: Chiral HPLC for Enantiomeric Purity

Principle & Causality: Enantiomers have identical physical properties in an achiral environment, making them inseparable by RP-HPLC. Chiral chromatography introduces a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[10][11] This differential interaction forms transient diastereomeric complexes with different binding energies, causing one enantiomer to be retained longer than the other, thus enabling their separation.[12] For HETEs, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective.[2]

Workflow for Chiral Method Development

G Start Start with Racemic (±)9-HETE Standard Select_CSP Select Chiral Column (e.g., Amylose-based CSP) Start->Select_CSP Select_MP Select Mobile Phase (Hexane/Alcohol + Acid) Select_CSP->Select_MP Optimize Optimize Mobile Phase (Vary alcohol % and acid) Select_MP->Optimize Result Resolution (Rs) > 1.5? Optimize->Result Test Separation Inject_Sample Inject this compound Standard Analyze Analyze Chromatogram Inject_Sample->Analyze Result->Optimize No Success Method Validated Result->Success Yes Success->Inject_Sample

Caption: Systematic workflow for developing a chiral HPLC separation method.

Detailed Experimental Protocol: Chiral HPLC
  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Chiral stationary phase column, e.g., Lux Amylose-2 (150 x 2.0 mm, 3 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Column Temperature: 25 °C.

  • Standard Preparation:

    • Prepare a 10 µg/mL solution of the this compound standard.

    • It is highly recommended to also run a racemic (±)9-HETE standard to confirm the retention times of both the S and R enantiomers.

  • Chromatographic Run:

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 235 nm.

    • Gradient Elution:

      • Increase acetonitrile from 50% to 90% over 40 minutes.[2]

      • Rationale: A slow, shallow gradient is often required in chiral separations to achieve baseline resolution between the closely eluting enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and 9(R)-HETE using the racemic standard as a reference.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Method 3: LC-MS/MS for Ultimate Specificity

Principle & Causality: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[13][14] The mass spectrometer first selects the parent ion corresponding to the molecular weight of HETE (m/z 319.2 in negative ion mode). This parent ion is then fragmented, and specific fragment ions are monitored. This "Multiple Reaction Monitoring" (MRM) is highly specific and can confirm the identity of 9-HETE even in the presence of co-eluting impurities, providing an orthogonal confirmation of purity.[15][16]

Detailed Experimental Protocol: LC-MS/MS
  • System Preparation:

    • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • LC Conditions: Use the same RP-HPLC conditions as described in Method 1.

    • MS Source Parameters (Negative ESI Mode):

      • Capillary Voltage: ~3.0 kV

      • Source Temperature: ~150 °C

      • Desolvation Temperature: ~400 °C

      • Rationale: These parameters are optimized to achieve stable ionization of the HETE molecule without causing in-source fragmentation.

  • Standard Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ng/mL).

    • For quantitative analysis, a deuterated internal standard (e.g., this compound-d8) is essential for accuracy.

  • MS/MS Method:

    • Parent Ion (Q1): m/z 319.2 [M-H]⁻

    • Product Ions (Q3): Monitor characteristic fragments, such as m/z 115 (from cleavage at the carboxyl end) and m/z 167 (from cleavage alpha to the hydroxyl group).

    • Collision Energy: Optimize for maximum fragment intensity (typically 15-25 eV).

  • Data Analysis:

    • Confirm that the peak observed in the LC run produces the expected parent and product ions at the correct retention time.

    • The presence of the correct MRM transitions provides definitive structural confirmation. The absence of other signals in the chromatogram confirms high purity at a very sensitive level.

Conclusion: An Integrated Strategy for Trustworthy Science

References

  • Title: Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC Source: Journal of Chromatography B URL
  • Title: HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids Source: Methods in Molecular Biology URL
  • Title: Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism Source: MetwareBio URL
  • Title: HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids Source: Daily Bio Review URL
  • Title: 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia Source: PMC - NIH URL: [Link]

  • Title: Quantification of eicosanoids and their metabolites in biological matrices: a review Source: PMC - NIH URL: [Link]

  • Title: Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS Source: PMC - NIH URL: [Link]

  • Title: Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry Source: PMC - NIH URL: [Link]

  • Title: Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid Source: PMC - NIH URL: [Link]

  • Title: 5-Hydroxyeicosatetraenoic acid Source: Wikipedia URL: [Link]

  • Title: Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis Source: PMC - NIH URL: [Link]

  • Title: Quantification of 20-hydroxyeicosatetraenoic acid by colorimetric competitive enzyme linked immunosorbent assay Source: Indian Academy of Sciences URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Strategies for chiral separation: from racemate to enantiomer Source: RSC Publishing URL: [Link]

  • Title: Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia Source: MDPI URL: [Link]

  • Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks URL: [Link]

  • Title: Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography Source: YouTube URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.